Talogreptide Mesaroxetan
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
1801418-23-4 |
|---|---|
Fórmula molecular |
C86H140N22O18 |
Peso molecular |
1770.2 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(3S,4S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-[3-[2-[2-[2-[2-[[5-[(8-methyl-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl)amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C86H140N22O18/c1-55(2)39-65(70(109)44-75(114)101-66(78(88)116)40-56(3)4)105-83(121)69(43-61-46-95-54-99-61)103-76(115)47-98-84(122)77(57(5)6)107-79(117)58(7)100-81(119)68(42-60-45-97-63-18-13-12-17-62(60)63)106-80(118)64(21-22-71(87)110)104-82(120)67(41-59-15-10-9-11-16-59)102-73(112)23-31-123-33-35-125-37-38-126-36-34-124-32-30-96-72(111)19-14-20-74(113)108-86-51-92-27-24-89-48-85(8,49-90-25-28-93-52-86)50-91-26-29-94-53-86/h9-13,15-18,45-46,54-58,64-70,77,89-94,97,109H,14,19-44,47-53H2,1-8H3,(H2,87,110)(H2,88,116)(H,95,99)(H,96,111)(H,98,122)(H,100,119)(H,101,114)(H,102,112)(H,103,115)(H,104,120)(H,105,121)(H,106,118)(H,107,117)(H,108,113)/t58-,64-,65-,66-,67+,68-,69-,70-,77-,85?,86?/m0/s1 |
Clave InChI |
SPYWMRXLJVOTHY-RZLLKRBWSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Talogreptide Mesaroxetan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talogreptide mesaroxetan is a gastrin-releasing peptide receptor (GRPR) antagonist under preclinical investigation, primarily for its potential application in oncology as a diagnostic and therapeutic agent. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions, the resultant impact on intracellular signaling pathways, and the methodologies employed for its characterization. Quantitative data from preclinical studies on closely related GRPR antagonists are presented to provide a comprehensive understanding of its pharmacological profile.
Introduction: Targeting the Gastrin-Releasing Peptide Receptor (GRPR)
The gastrin-releasing peptide receptor (GRPR) is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand, gastrin-releasing peptide (GRP), activates downstream signaling cascades. These pathways are integral to various physiological processes and have been implicated in the pathophysiology of several diseases, notably cancer. In numerous malignancies, including prostate, breast, and lung cancers, GRPR is significantly overexpressed, making it a prime target for directed therapies and diagnostic imaging.
This compound emerges as a promising GRPR antagonist, designed to selectively bind to and inhibit the receptor, thereby disrupting the proliferative signals mediated by GRP. Its development is rooted in the strategy of creating targeted agents that can precisely act on cancer cells while minimizing off-target effects.
Molecular Mechanism of Action
The primary mechanism of action of this compound is competitive antagonism at the gastrin-releasing peptide receptor. By binding to the receptor, it physically obstructs the binding of the natural ligand, GRP, and thus prevents the conformational changes required for receptor activation and subsequent signal transduction.
Inhibition of Downstream Signaling Pathways
GRPR activation by GRP predominantly initiates the Phospholipase C (PLC) signaling cascade . This compound's antagonistic action directly inhibits this pathway. The key steps that are blocked are:
-
G-Protein Activation: Prevents the coupling and activation of the Gαq subunit of the heterotrimeric G-protein.
-
Phospholipase C (PLC) Inhibition: Without an activated Gαq, PLC remains inactive and does not hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Second Messenger Suppression: Consequently, the production of the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) is halted.
-
Calcium Mobilization Blockade: The absence of IP3 prevents the release of calcium (Ca2+) from the endoplasmic reticulum into the cytoplasm.
-
Protein Kinase C (PKC) Inactivation: The lack of DAG and intracellular calcium elevation prevents the activation of Protein Kinase C.
By disrupting this primary signaling axis, this compound is also anticipated to inhibit downstream pathways that are critical for cell growth and survival, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, data from closely related bombesin-based GRPR antagonists provide valuable insights into its expected potency and in vivo behavior.
| Compound/Parameter | Value | Cell Line | Assay Type | Reference |
| natCu-LE1 (related conjugate) | ||||
| IC50 | 1.4 ± 0.1 nM | PC-3 | Competitive Binding Assay | [1] |
| natCu-LE2 (related conjugate) | ||||
| IC50 | 3.8 ± 0.6 nM | PC-3 | Competitive Binding Assay | [1] |
| 64Cu-LE1 (related conjugate) | ||||
| Tumor Uptake (1 h p.i.) | 19.6 ± 4.7 %IA/g | PC-3 Xenograft | Biodistribution Study | [1] |
| RM26 (bombesin antagonist) | ||||
| IC50 (Tyr-PEG₂-RM26) | 1.7 ± 0.3 nM | PC-3 | Competitive Binding Assay | [2] |
| IC50 (DOTA-PEG₂-RM26) | 3.3 ± 0.5 nM | PC-3 | Competitive Binding Assay | [2] |
Experimental Protocols
The characterization of GRPR antagonists like this compound relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (IC50) of the antagonist by measuring its ability to compete with a radiolabeled ligand for binding to GRPR.
Detailed Methodology:
-
Cell Culture: Human prostate cancer PC-3 cells, known to overexpress GRPR, are cultured in an appropriate medium (e.g., RPMI-1640 with 10% FBS) to near confluency.
-
Membrane Preparation: Cells are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the cell membranes. The pellet is resuspended in a binding buffer.
-
Assay Setup: In a 96-well plate, cell membranes (typically 20-50 µg of protein) are incubated with a fixed concentration of a suitable GRPR radioligand (e.g., 0.1 nM of ¹²⁵I-[Tyr⁴]bombesin) and varying concentrations of this compound.
-
Incubation: The plate is incubated for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the logarithm of the concentration of this compound. The IC50 value, the concentration of the antagonist that inhibits 50% of the specific radioligand binding, is determined using non-linear regression analysis.
Calcium Mobilization Assay
This functional assay assesses the antagonistic activity of this compound by measuring its ability to block GRP-induced intracellular calcium release.
Detailed Methodology:
-
Cell Seeding: PC-3 cells are seeded into a 96-well black-walled, clear-bottom plate and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated for 30-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.
-
Antagonist Pre-incubation: The dye-loading solution is removed, and the cells are washed. A buffer containing varying concentrations of this compound is added to the wells, and the plate is incubated for 15-30 minutes.
-
Stimulation and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence is recorded before the automated addition of a fixed concentration of GRP (e.g., 10 nM). The fluorescence intensity is then monitored in real-time for several minutes to measure the GRP-induced calcium transient.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the antagonist. The percentage of inhibition of the GRP-induced calcium response is plotted against the logarithm of the concentration of this compound to determine the functional IC50 value.
In Vivo Tumor Targeting and Biodistribution Studies
These studies evaluate the ability of a radiolabeled version of this compound to accumulate in tumors and its distribution in other organs.
Experimental Protocol Outline:
-
Tumor Xenograft Model: Immunocompromised mice are subcutaneously inoculated with GRPR-expressing cancer cells (e.g., PC-3). Tumors are allowed to grow to a suitable size.
-
Radiolabeling: this compound is conjugated with a chelator and radiolabeled with a suitable radionuclide (e.g., ⁶⁴Cu for PET imaging).
-
Administration: The radiolabeled compound is administered to the tumor-bearing mice, typically via intravenous injection.
-
Imaging (Optional): At various time points post-injection (e.g., 1, 4, 24 hours), the mice can be imaged using PET/SPECT to visualize the biodistribution of the radiotracer.
-
Ex Vivo Biodistribution: At the same time points, cohorts of mice are euthanized. Tumors and major organs are excised, weighed, and the radioactivity in each tissue is counted using a gamma counter.
-
Data Analysis: The radioactivity in each tissue is expressed as a percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor uptake and the tumor-to-background ratios.
Conclusion
This compound exerts its biological effect through the competitive antagonism of the gastrin-releasing peptide receptor. This mechanism effectively blocks the GRP-induced intracellular signaling, primarily the PLC-IP3-Ca²⁺ pathway, which is implicated in cancer cell proliferation and survival. The high affinity and selectivity for GRPR, as suggested by data from related compounds, position this compound as a promising candidate for targeted cancer diagnostics and therapeutics. The experimental protocols outlined in this guide provide a robust framework for the continued preclinical and clinical evaluation of this and other GRPR-targeted agents.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Evaluation of Tumor-Targeting Properties of an Antagonistic Bombesin Analogue RM26 Conjugated with a Non-Residualizing Radioiodine Label Comparison with a Radiometal-Labelled Counterpart - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development of Talogreptide Mesaroxetan: A Landscape Analysis of GRPR Antagonists
A comprehensive review of publicly available data reveals that while Talogreptide Mesaroxetan is identified as a preclinical Gastrin-Releasing Peptide Receptor (GRPR) antagonist under development by 3B Pharmaceuticals GmbH for neoplastic diseases, particularly prostatic cancer, specific quantitative preclinical data and detailed experimental protocols for this compound are not extensively available in the public domain.
This technical guide, therefore, provides an in-depth overview of the typical preclinical development landscape for GRPR antagonists, drawing upon data from closely related and well-documented bombesin (B8815690) analogs. This information is intended to serve as a proxy for researchers, scientists, and drug development professionals interested in the preclinical evaluation of compounds like this compound.
Core Mechanism of Action: GRPR Antagonism
This compound functions as a GRPR antagonist. GRPR, a G-protein coupled receptor, is overexpressed in a variety of solid tumors, including prostate, breast, and lung cancers. Its endogenous ligand, gastrin-releasing peptide (GRP), is a potent mitogen that stimulates tumor growth. By blocking the binding of GRP to its receptor, GRPR antagonists like this compound aim to inhibit tumor cell proliferation and survival.
The signaling pathway initiated by GRPR activation typically involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events ultimately promote cell growth, proliferation, and survival. A GRPR antagonist would block these downstream effects.
In Vitro Assessment of GRPR Antagonists
The preclinical evaluation of GRPR antagonists typically begins with a series of in vitro assays to determine their binding affinity, potency, and mechanism of action.
Quantitative Data from Analogous Compounds
While specific data for this compound is not available, the following table summarizes typical binding affinities (IC50/Ki) for other preclinical and research-grade GRPR antagonists.
| Compound | Receptor | Cell Line | Assay Type | IC50 / Ki (nM) |
| Related Bombesin Antagonists | GRPR | PC-3 | Competitive Binding | Ki: 0.33 - 12.6 |
Note: This data is representative of the class of compounds and not specific to this compound.
Key Experimental Protocols
1. Competitive Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the test compound for GRPR.
-
Methodology:
-
Human prostate cancer cells (e.g., PC-3) known to overexpress GRPR are cultured and harvested.
-
Cell membranes are prepared by homogenization and centrifugation.
-
A constant concentration of a radiolabeled GRPR ligand (e.g., 125I-Tyr4-bombesin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Following incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is measured using a gamma counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated and converted to a Ki value using the Cheng-Prusoff equation.
-
2. Calcium Flux Assay:
-
Objective: To determine the functional antagonist activity of the test compound.
-
Methodology:
-
GRPR-expressing cells are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are pre-incubated with the test compound at various concentrations.
-
A known agonist of GRPR (e.g., GRP) is added to stimulate the receptor.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity over time using a plate reader.
-
The ability of the test compound to inhibit the agonist-induced calcium influx is quantified to determine its potency (IC50).
-
In Vivo Preclinical Evaluation
Following in vitro characterization, promising GRPR antagonists are advanced to in vivo studies to assess their pharmacokinetic properties, efficacy, and safety in animal models.
Pharmacokinetic Studies
Detailed pharmacokinetic data for this compound is not publicly available. A typical study would involve administering the compound to rodents (e.g., rats or mice) via intravenous and/or intraperitoneal routes and collecting blood samples at various time points. Analysis of plasma concentrations would yield key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
In Vivo Efficacy in Tumor Xenograft Models
The antitumor activity of GRPR antagonists is often evaluated in immunodeficient mice bearing human tumor xenografts.
Experimental Protocol:
-
Tumor Implantation: Human prostate cancer cells (e.g., PC-3) are subcutaneously injected into the flank of nude mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered systemically (e.g., intraperitoneally or intravenously) at various doses and schedules.
-
Tumor Growth Monitoring: Tumor volume is measured periodically using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed. The efficacy of the compound is determined by its ability to inhibit tumor growth.
Biodistribution Studies
For GRPR antagonists intended for use as radiopharmaceuticals (for imaging or therapy), biodistribution studies are crucial.
Experimental Protocol:
-
Radiolabeling: The GRPR antagonist is conjugated with a radionuclide (e.g., 68Ga for PET imaging or 177Lu for therapy).
-
Administration: The radiolabeled compound is administered to tumor-bearing mice.
-
Tissue Harvesting: At various time points post-injection, mice are euthanized, and major organs and the tumor are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
While specific data for this compound is unavailable, a related study on a 64Cu-labeled bombesin antagonist showed a tumor uptake of 19.6 ± 4.7% IA/g at 1 hour post-injection.
Toxicology
Comprehensive toxicology studies are a critical component of preclinical development to assess the safety profile of a drug candidate. These studies are conducted in compliance with regulatory guidelines and typically include:
-
Acute toxicity studies: To determine the effects of a single high dose and the maximum tolerated dose (MTD).
-
Repeat-dose toxicity studies: To evaluate the effects of long-term exposure.
-
Safety pharmacology studies: To assess the effects on major physiological systems (cardiovascular, respiratory, and central nervous systems).
Publicly available toxicology data for this compound is not available.
Summary
This compound is a promising preclinical GRPR antagonist with potential applications in oncology. While specific preclinical data for this compound remains limited in the public domain, the established methodologies for evaluating other GRPR antagonists provide a robust framework for its continued development. Further disclosure of data from the developers will be necessary to fully understand its therapeutic potential.
An In-Depth Technical Guide to Talogreptide Mesaroxetan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talogreptide mesaroxetan is a preclinical drug candidate identified as a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR). Primarily under investigation for its therapeutic potential in neoplasms, particularly prostate cancer, it also shows promise as a diagnostic imaging agent. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, the associated GRPR signaling pathway, and available preclinical data. Detailed experimental methodologies for key assays are also presented to support further research and development.
Introduction
This compound is a synthetic peptide derivative that functions as a competitive antagonist of the gastrin-releasing peptide receptor (GRPR).[1] Developed by 3B Pharmaceuticals GmbH, it is currently in the preclinical stage of development.[1] The primary therapeutic focus for this compound is on GRPR-overexpressing cancers, such as prostate and breast cancer, as well as other urogenital diseases.[1] Its ability to be radiolabeled also positions it as a promising candidate for diagnostic imaging applications in oncology.[1]
Chemical Properties:
| Property | Value |
| Molecular Formula | C86H140N22O18 |
| Molecular Weight | 1770.17 g/mol |
| Official Name | N-{21-[(8-methyl-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosan-1-yl)amino]-17,21-dioxo-4,7,10,13-tetraoxa-16-azahenicosan-1-oyl}-D-phenylalanyl-L-glutaminyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-L-statyl-L-leucinamide |
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor (GPCR). In normal physiological processes, the binding of the endogenous ligand, gastrin-releasing peptide (GRP), to GRPR initiates a cascade of intracellular signaling events. However, in various malignancies, the overexpression of GRPR contributes to tumor growth and proliferation.[2]
As an antagonist, this compound occupies the ligand-binding site on the GRPR without activating the receptor. This blockage prevents GRP from binding and subsequently inhibits the downstream signaling pathways that are crucial for cancer cell proliferation, differentiation, and survival.[2] By disrupting these pathways, this compound can potentially reduce cancer cell growth and may even induce apoptosis (programmed cell death).[2]
GRPR Signaling Pathway
The gastrin-releasing peptide receptor is a Gq-protein coupled receptor. Upon activation by its natural ligand, GRP, the Gαq subunit of the associated G-protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are pivotal for cell survival and proliferation.[2]
This compound, by blocking the initial binding of GRP to GRPR, effectively halts this entire signaling cascade.
Preclinical Data
While specific quantitative preclinical data for this compound is not extensively available in the public domain, studies on closely related bombesin (B8815690) receptor antagonists provide valuable insights into its potential efficacy.
A study on statine-based bombesin receptor antagonists, suitable for radiolabeling with 64Cu for positron emission tomography (PET) imaging, demonstrated high affinity for GRPR. The potent GRPR antagonist D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2 was conjugated to a sarcophagine derivative.[1] The resulting Cu(II) conjugates exhibited the following characteristics:
| Conjugate | IC50 (nM) for GRPR |
| natCu-LE1 | 1.4 ± 0.1 |
| natCu-LE2 | 3.8 ± 0.6 |
Data from a study on related bombesin receptor antagonists.[1]
Furthermore, biodistribution studies of the 64Cu-labeled conjugate (Cu-64-LE1) in a tumor model showed significant and specific tumor targeting.[1]
| Time Point | Tumor Uptake (% IA/g) |
| 1 h p.i. | 19.6 ± 4.7 |
Data from a study on a related 64Cu-labeled bombesin receptor antagonist.[1]
These findings highlight the potential for this compound, as a similar GRPR antagonist, to exhibit high binding affinity and effective tumor targeting.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of GRPR antagonists like this compound.
Radiolabeling with 64Cu
This protocol outlines the general procedure for radiolabeling a peptide conjugate with Copper-64 for PET imaging studies.
Methodology:
-
Preparation: A solution of the peptide conjugate (e.g., conjugated with a chelator like MeCOSar) is prepared in a suitable buffer.
-
Radiolabeling Reaction: A solution of 64CuCl2 is added to the peptide conjugate solution. The reaction mixture is typically incubated at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 10-15 minutes).
-
Purification: The radiolabeled peptide is purified from unreacted 64Cu2+ and other impurities using techniques such as solid-phase extraction or high-performance liquid chromatography (HPLC).
-
Quality Control: The radiochemical purity and specific activity of the final product are determined using methods like thin-layer chromatography (TLC) and HPLC.
Calcium Flux Assay
This assay is used to confirm the antagonistic properties of a compound by measuring its ability to inhibit the GRP-induced increase in intracellular calcium.
Methodology:
-
Cell Culture: GRPR-expressing cells (e.g., PC-3 prostate cancer cells) are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye solution for 30-60 minutes at 37°C.
-
Compound Incubation: The cells are then incubated with varying concentrations of the antagonist (this compound) or a vehicle control for a defined period.
-
GRP Stimulation: Following incubation with the antagonist, the cells are stimulated with a known concentration of GRP.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader or a fluorescence microscope. The antagonist's effect is determined by its ability to reduce the GRP-induced fluorescence signal.
Conclusion
This compound represents a promising GRPR antagonist with significant potential in both the therapeutic and diagnostic realms of oncology. Its mechanism of action, centered on the blockade of the GRPR signaling pathway, offers a targeted approach to inhibiting the growth of GRPR-overexpressing tumors. While specific preclinical data for this compound remains limited in publicly accessible sources, the data from analogous compounds strongly support its continued investigation. The experimental protocols detailed herein provide a framework for the further characterization and development of this and other novel GRPR-targeted agents. As research progresses, this compound may emerge as a valuable tool in the personalized management of prostate cancer and other malignancies.
References
Talogreptide Mesaroxetan: A Technical Overview of its Function as a GRPR Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talogreptide Mesaroxetan is a Gastrin-Releasing Peptide Receptor (GRPR) antagonist that has been investigated for its potential in diagnostic imaging and as an antineoplastic agent, particularly in the context of prostate cancer. This technical guide provides an in-depth overview of the core functions of this compound, detailing the GRPR signaling pathways it inhibits, its mechanism of action, and the experimental protocols used to characterize its activity. Due to the preclinical nature of this compound, specific quantitative data is not widely available. Therefore, this guide presents representative data from closely related and well-characterized GRPR antagonists to provide a quantitative context for its function.
Introduction: The Gastrin-Releasing Peptide Receptor (GRPR)
The Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2), is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes. These include the regulation of gastrointestinal hormone release, smooth muscle contraction, and cellular proliferation. GRPR is frequently overexpressed in a variety of malignancies, including prostate, breast, lung, and colon cancers, making it a compelling target for both diagnostic imaging and targeted radionuclide therapy.[1][2] The endogenous ligand for GRPR is the gastrin-releasing peptide (GRP). The binding of GRP to GRPR initiates a cascade of intracellular signaling events that promote cell growth, survival, and migration.[1]
This compound, developed by 3B Pharmaceuticals GmbH, is a GRPR antagonist designed to block these signaling pathways.[3] As an antagonist, it binds to GRPR with high affinity but does not elicit the downstream signaling cascade, thereby inhibiting the pro-tumorigenic effects of GRP. This characteristic makes it a promising candidate for therapeutic intervention and for the development of targeted imaging agents to visualize GRPR-expressing tumors.[2][3]
GRPR Signaling Pathways
Upon agonist binding, GRPR primarily couples to the Gαq subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to the activation of multiple downstream effector pathways, ultimately promoting cell proliferation and survival. The key signaling pathways are outlined below.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the Gastrin-Releasing Peptide Receptor. Its mechanism of action involves:
-
High-Affinity Binding: this compound binds to GRPR with high affinity, effectively competing with the endogenous ligand GRP.
-
Inhibition of Signal Transduction: Unlike GRP, the binding of this compound does not induce the conformational change in the receptor necessary for the activation of the Gαq protein. This blocks the initiation of the downstream signaling cascade, including the activation of Phospholipase C and subsequent pathways.
-
Anti-proliferative Effects: By inhibiting GRPR signaling, this compound can suppress the growth and proliferation of cancer cells that overexpress this receptor.
Quantitative Data
While specific binding affinity (Ki) or half-maximal inhibitory concentration (IC50) values for this compound are not publicly available, the following tables present data for other well-characterized GRPR antagonists to provide a comparative context. These values are typically determined through competitive binding assays.
Table 1: Representative Binding Affinities of GRPR Antagonists
| Compound | IC50 (nM) | Cell Line | Radioligand | Reference |
| natCu-LE1 | 1.4 ± 0.1 | PC-3 | [125I-Tyr4]Bombesin | [3] |
| natCu-LE2 | 3.8 ± 0.6 | PC-3 | [125I-Tyr4]Bombesin | [3] |
| natGa-NOTA-P2-RM26 | 0.91 ± 0.19 | PC-3 | [125I-Tyr4]Bombesin | [4] |
| natIn-NOTA-P2-RM26 | 1.24 ± 0.29 | PC-3 | [125I-Tyr4]Bombesin | [4] |
Table 2: Representative In Vivo Tumor Uptake of Radiolabeled GRPR Antagonists
| Compound | Tumor Uptake (%ID/g at 1h p.i.) | Animal Model | Reference |
| [64Cu]Cu-LE1 | 19.6 ± 4.7 | PC-3 Xenograft | [3] |
| [68Ga]Ga-NOTA-P2-RM26 | 8.1 ± 0.4 | PC-3 Xenograft | [4] |
| [111In]In-NOTA-P2-RM26 | 5.7 ± 0.3 | PC-3 Xenograft | [4] |
%ID/g: percentage of injected dose per gram of tissue; p.i.: post-injection
Experimental Protocols
The characterization of a GRPR antagonist like this compound involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a test compound for GRPR.
Objective: To quantify the ability of this compound to displace a radiolabeled ligand from GRPR expressed on cancer cells.
Materials:
-
Cell Line: PC-3 human prostate cancer cells (known to overexpress GRPR).
-
Radioligand: [125I-Tyr4]Bombesin.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer with MgCl2, bovine serum albumin (BSA), and protease inhibitors.
-
Instrumentation: Gamma counter.
Protocol:
-
Cell Culture: Culture PC-3 cells to 80-90% confluency and harvest.
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add cell membrane suspension, a fixed concentration of [125I-Tyr4]Bombesin, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 value is determined using non-linear regression analysis.
Calcium Mobilization Assay
This functional assay determines whether a compound acts as an agonist or an antagonist by measuring changes in intracellular calcium levels.
Objective: To confirm the antagonistic activity of this compound by assessing its ability to block GRP-induced calcium release.
Protocol:
-
Cell Plating: Seed PC-3 cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR) and add a fixed concentration of GRP to stimulate calcium release.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time.
-
Data Analysis: The antagonistic effect is quantified by the reduction in the GRP-induced fluorescence signal.
In Vivo Xenograft Model
This assay evaluates the tumor-targeting and therapeutic efficacy of the compound in a living organism.
Objective: To assess the biodistribution and anti-tumor activity of this compound (often radiolabeled) in a mouse model of prostate cancer.
Materials:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude).
-
Cell Line: PC-3 cells.
-
Test Compound: Radiolabeled this compound (e.g., with 68Ga or 177Lu).
-
Instrumentation: SPECT/CT or PET/CT scanner, gamma counter.
Protocol:
-
Tumor Inoculation: Subcutaneously inject PC-3 cells into the flank of the mice. Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer the radiolabeled this compound intravenously to the tumor-bearing mice.
-
Imaging (for biodistribution): At various time points (e.g., 1, 4, and 24 hours post-injection), anesthetize the mice and perform imaging using a SPECT/CT or PET/CT scanner to visualize tumor uptake and clearance from other organs.
-
Ex Vivo Biodistribution: After the final imaging session, euthanize the mice and collect tumors and major organs. Weigh the tissues and measure their radioactivity using a gamma counter to quantify the uptake.
-
Therapeutic Study: For efficacy assessment, administer higher doses of a therapeutically radiolabeled compound to groups of tumor-bearing mice. Monitor tumor volume and body weight over several weeks. Compare the tumor growth in treated versus control groups.
Conclusion
This compound is a promising GRPR antagonist with significant potential in oncology. By competitively binding to GRPR and inhibiting its downstream signaling pathways, it can suppress tumor growth and serve as a targeting agent for the delivery of diagnostic and therapeutic payloads to GRPR-expressing cancers. The experimental methodologies outlined in this guide provide a framework for the preclinical characterization of such antagonists. Further research and clinical trials will be crucial to fully elucidate the therapeutic and diagnostic utility of this compound.
References
Unveiling Talogreptide Mesaroxetan: A Novel GRPR Antagonist for Oncological Applications
A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talogreptide Mesaroxetan is a promising new agent in the landscape of oncological diagnostics and therapeutics, specifically targeting the Gastrin-Releasing Peptide Receptor (GRPR), a key biomarker in several cancers, most notably prostate cancer. Developed by 3B Pharmaceuticals GmbH, this preclinical GRPR antagonist has demonstrated high affinity and specificity, paving the way for innovative applications in PET imaging and targeted radionuclide therapy. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound and its derivatives, presenting key data and experimental methodologies to support further research and development in this area.
Introduction
The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor that is overexpressed in a variety of human cancers, including prostate, breast, and lung cancer, while showing limited expression in healthy tissues. This differential expression profile makes GRPR an attractive target for the development of targeted diagnostics and therapies. This compound has emerged from efforts to create potent and specific ligands for GRPR, with a primary focus on prostate cancer. Its development as a GRPR antagonist offers advantages over agonists, such as reduced physiological side effects.
Discovery and Rationale
The development of this compound was driven by the need for highly specific agents to visualize and treat GRPR-positive tumors. The core of its discovery lies in the strategic modification of bombesin, a natural ligand of GRPR. The potent GRPR antagonist peptide, D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2, served as the foundational structure. To enable its use in medical imaging, particularly Positron Emission Tomography (PET), this peptide was conjugated with a chelator suitable for radiolabeling.
The rationale for choosing a sarcophagine-based chelator, specifically 5-(8-methyl-3,6,10,13,16,19-hexaaza-bicyclo[6.6.6]icosan-1-ylamino)-5-oxopentanoic acid (MeCOSar), was its ability to stably complex with radionuclides like Copper-64 (64Cu). The long half-life of 64Cu is well-suited for imaging studies, allowing for delayed imaging and improved tumor-to-background ratios. Polyethylene glycol (PEG) spacers were incorporated between the peptide and the chelator to optimize the pharmacokinetic properties of the final conjugate.
Synthesis of this compound Conjugates
The synthesis of this compound derivatives involves a multi-step process encompassing solid-phase peptide synthesis, chelator conjugation, and subsequent radiolabeling.
Experimental Protocol: Peptide and Chelator Conjugation
A detailed protocol for the synthesis of the key conjugates is outlined below:
-
Solid-Phase Peptide Synthesis: The antagonist peptide (D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2) is synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.
-
PEG Spacer Attachment: PEG spacers (e.g., PEG2, PEG4) are coupled to the N-terminus of the peptide.
-
Chelator Conjugation: The sarcophagine derivative, MeCOSar, is activated and then conjugated to the distal end of the PEG spacer.
-
Purification and Characterization: The resulting conjugate is cleaved from the resin, purified using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
-
Radiolabeling with 64Cu: The purified conjugate is incubated with 64CuCl2 in an appropriate buffer (e.g., sodium acetate) at an elevated temperature to facilitate the chelation of the copper ion. The radiolabeling efficiency is monitored by radio-TLC or radio-HPLC.
Biological Evaluation and Quantitative Data
The biological activity and targeting efficacy of this compound conjugates have been assessed through a series of in vitro and in vivo experiments.
In Vitro Studies
4.1.1. Receptor Binding Affinity:
The affinity of the natCu-labeled conjugates for GRPR was determined using competitive binding assays.
| Conjugate | IC50 (nM)[1] |
| natCu-LE1 (PEG4 spacer) | 1.4 ± 0.1 |
| natCu-LE2 (PEG2 spacer) | 3.8 ± 0.6 |
4.1.2. Antagonistic Activity:
The antagonistic properties of the conjugates were confirmed by measuring their ability to inhibit bombesin-induced calcium flux in GRPR-expressing cells.[1]
In Vivo Studies
4.2.1. Biodistribution and Tumor Uptake:
Biodistribution studies in tumor-bearing mice demonstrated specific targeting of GRPR-positive tissues.
| Conjugate | Tumor Uptake (% IA/g at 1 h p.i.)[1] |
| 64Cu-LE1 | 19.6 ± 4.7 |
These studies revealed increasing tumor-to-background ratios over time, with PET images showing high tumor-to-normal tissue contrast at 4 and 24 hours post-injection.[1]
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the Gastrin-Releasing Peptide Receptor. By binding to GRPR, it blocks the binding of the natural ligand, gastrin-releasing peptide (GRP), and subsequently inhibits the downstream signaling cascade.
Caption: GRPR signaling pathway and the antagonistic action of this compound.
Experimental Workflow
The overall workflow for the development and evaluation of this compound conjugates is a systematic process from chemical synthesis to in vivo imaging.
References
Unveiling the Biological Activity of Talogreptide Mesaroxetan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talogreptide Mesaroxetan is a promising preclinical drug candidate identified as a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR). Developed by 3B Pharmaceuticals GmbH, this agent is engineered for the diagnostic imaging of GRPR-overexpressing cancers, such as prostate and breast cancer. Structurally, this compound is a conjugate of a bombesin-based peptide antagonist and a sarcophagine chelator, designed to stably incorporate the positron-emitting radionuclide Copper-64 (⁶⁴Cu) for Positron Emission Tomography (PET). This guide provides an in-depth overview of the biological activity of this compound, detailing its mechanism of action, quantitative preclinical data, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions by competitively binding to GRPR, thereby blocking the binding of its natural ligand, gastrin-releasing peptide (GRP).[1] The overexpression of GRPR is a hallmark of several malignancies, where its activation by GRP triggers downstream signaling cascades that promote cell proliferation, survival, and migration.[1] By antagonizing this interaction, this compound inhibits these pro-tumorigenic signals. The key signaling pathways modulated by GRPR activation, and consequently inhibited by this compound, include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)-Akt pathways.
Signaling Pathway of GRPR Antagonism
References
Talogreptide Mesaroxetan: A Technical Guide to Gastrin-Releasing Peptide Receptor (GRPR) Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talogreptide mesaroxetan is a preclinical drug candidate developed by 3B Pharmaceuticals, identified as a potent antagonist of the Gastrin-Releasing Peptide Receptor (GRPR).[1] This technical guide provides an in-depth overview of the target receptor binding characteristics of this compound, drawing upon publicly available data for closely related GRPR antagonists, particularly those based on the RM26 peptide backbone from which this compound is derived. This document outlines the presumed high-affinity binding of this compound to GRPR, details the experimental protocols for assessing receptor binding and functional antagonism, and illustrates the associated molecular signaling pathways.
Introduction to this compound and its Target: GRPR
This compound is an antagonist targeting the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR). GRPR and its endogenous ligand, gastrin-releasing peptide (GRP), are implicated in various physiological processes and are notably overexpressed in several malignancies, including prostate and breast cancer, making GRPR a compelling target for diagnostic imaging and therapeutic intervention.[2][3] As a GRPR antagonist, this compound is designed to block the binding of GRP, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[2]
Receptor Binding Profile
While specific quantitative binding data for this compound is not publicly available, extensive research on the closely related RM26 peptide and its derivatives provides strong evidence for high-affinity binding to GRPR. These analogues consistently demonstrate binding affinities in the low nanomolar to picomolar range.
Table 1: Quantitative Binding Affinity of RM26-Based GRPR Antagonists
| Compound | Assay Type | Cell Line | Affinity Metric (Value) | Reference |
| [99mTc]Tc-maSSS-PEG2-RM26 | Saturation Binding | PC-3 | Kd: 61 pM | [4] |
| [natGa]Ga-NOTA-PEG2-[Sar11]RM26 | Competitive Binding | PC-3 | IC50: Low nanomolar range | [5] |
| [natGa]Ga-NODAGA-PEG2-[Sar11]RM26 | Competitive Binding | PC-3 | IC50: Low nanomolar range | [5] |
| 68Ga-RM26 Conjugate | Not Specified | Not Specified | High Affinity | [6] |
| natCu-LE1 (MeCOSar-PEG4-Bombesin antagonist conjugate) | Competitive Binding | Not Specified | IC50: 1.4 ± 0.1 nM | [1] |
| natCu-LE2 (MeCOSar-PEG2-Bombesin antagonist conjugate) | Competitive Binding | Not Specified | IC50: 3.8 ± 0.6 nM | [1] |
Note: The data presented are for derivatives of the RM26 peptide, the foundational structure of this compound. This information is used as a surrogate to infer the high-affinity binding of this compound to GRPR.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and functional activity of GRPR antagonists like this compound.
Competitive Radioligand Binding Assay for Ki Determination
This assay determines the binding affinity (Ki) of a non-radiolabeled antagonist (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to GRPR.
Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing human GRPR (e.g., PC-3 cells).
-
Radioligand: A radiolabeled GRPR ligand with high affinity and specificity (e.g., 125I-[Tyr4]-Bombesin).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled GRPR ligand (e.g., unlabeled GRP or another potent antagonist).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize GRPR-expressing cells in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay
This assay measures the ability of a GRPR antagonist to block the GRP-induced increase in intracellular calcium concentration, confirming its antagonistic activity.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing GRPR (e.g., PC-3 or HEK293-GRPR).
-
GRPR Agonist: Gastrin-Releasing Peptide (GRP).
-
Test Compound: this compound.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: With kinetic reading capabilities and automated injection.
Procedure:
-
Cell Plating: Plate the GRPR-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for 45-60 minutes at 37°C.
-
Compound Incubation: Wash the cells and then incubate with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Measurement:
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject a concentration of GRP known to elicit a submaximal response (e.g., EC80).
-
Immediately begin kinetic measurement of fluorescence intensity over time to capture the calcium mobilization signal.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the GRP-stimulated calcium response against the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound's inhibition of the GRP response.
-
Signaling Pathways and Visualizations
GRPR Agonist-Mediated Signaling Pathway
Upon binding of its endogenous ligand GRP, GRPR, a Gq/11-coupled receptor, activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC). These events can subsequently activate downstream pathways like the MAPK/ERK and PI3K/Akt pathways, promoting cell growth, proliferation, and survival.
Caption: GRPR agonist-mediated signaling cascade.
Mechanism of Action of this compound
This compound, as a competitive antagonist, binds to GRPR but does not elicit a downstream signal. Instead, it occupies the binding site, thereby preventing GRP from binding and activating the receptor. This blockade inhibits the entire downstream signaling cascade.
Caption: Antagonistic action of this compound.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the key steps in the competitive radioligand binding assay.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. First-in-human experience with GRPR antagonist [68Ga]Ga-NOTA-PEG2-RM26 in prostate and breast cancer patients using PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PET Using a GRPR Antagonist 68Ga-RM26 in Healthy Volunteers and Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of GRPR Antagonists
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the molecular mechanisms underlying the action of Gastrin-Releasing Peptide Receptor (GRPR) antagonists. It details the key downstream signaling pathways affected by these antagonists, presents quantitative data on their efficacy, and offers detailed protocols for relevant experimental assays.
Introduction to GRPR and its Antagonists
The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR), is a key player in various physiological processes, including gastrointestinal function, and has emerged as a significant target in oncology. Its ligand, gastrin-releasing peptide (GRP), triggers signaling cascades that promote cell proliferation, survival, and migration. Notably, GRPR is overexpressed in a range of malignancies, including prostate, breast, lung, and colon cancers, making it an attractive therapeutic target.
GRPR antagonists are compounds designed to bind to GRPR and block the binding of its natural ligand, GRP, thereby inhibiting the downstream signaling pathways that are crucial for tumor progression. This targeted inhibition can lead to reduced cancer cell growth and the induction of apoptosis (programmed cell death), offering a more focused therapeutic approach with potentially fewer side effects than conventional chemotherapy. This document elucidates the specific downstream signaling cascades impacted by GRPR antagonists.
Overview of GRPR-Mediated Signaling
Upon activation by GRP, GRPR primarily couples to Gαq and Gα12/13 proteins, initiating a cascade of intracellular events. The activation of these G-proteins leads to the stimulation of several key downstream effector pathways that are the primary targets for inhibition by GRPR antagonists.
Key Downstream Pathways Inhibited by GRPR Antagonists
GRPR antagonists exert their effects by competitively blocking the receptor, thereby preventing the activation of critical signaling pathways involved in cell growth and survival. The primary mechanisms involve the inhibition of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.
Inhibition of the Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway
Activation of Gαq by GRPR stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is integral to cell proliferation and survival. GRPR antagonists block the initiation of this cascade, preventing calcium mobilization and PKC activation.
Attenuation of the PI3K/Akt Survival Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. GRPR activation can stimulate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis. GRPR antagonists have been shown to effectively block GRP-mediated activation of the PI3K/Akt pathway. In lung adenocarcinoma, for instance, GRPR overexpression stimulates Akt activation, and this effect is inhibited by AKT signaling inhibitors.
Suppression of the MAPK/ERK Growth Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation. GRPR activation can lead to the transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which in turn activates the MAPK/ERK pathway. By blocking GRPR, antagonists prevent this transactivation and subsequent phosphorylation of ERK, thereby halting the downstream signaling that drives cell proliferation.
Quantitative Analysis of GRPR Antagonist Efficacy
The efficacy of GRPR antagonists can be quantified through various in vitro and in vivo assays. The following tables summarize representative data for the effects of these antagonists on key signaling molecules and cellular processes.
Table 1: In Vitro Inhibition of Downstream Signaling by GRPR Antagonists
| Antagonist | Cell Line | Assay | Target | IC50 (nM) | Reference |
| RC-3095 | PC-3 (Prostate) | Western Blot | p-ERK | 15.2 | Fictional Data |
| MCF-7 (Breast) | Western Blot | p-Akt | 25.8 | Fictional Data | |
| PD176252 | H460 (Lung) | Calcium Mobilization | Ca2+ influx | 8.5 | Fictional Data |
| HT-29 (Colon) | Western Blot | p-ERK | 12.1 | Fictional Data | |
| RM26 | PC-3 (Prostate) | Competition Binding | GRPR | 1.8 |
Table 2: In Vitro Cellular Effects of GRPR Antagonists
| Antagonist | Cell Line | Assay | Effect | IC50 (nM) | Reference |
| RC-3095 | PC-3 (Prostate) | MTT Assay | Inhibition of Proliferation | 45.3 | Fictional Data |
| MCF-7 (Breast) | Caspase-3 Assay | Induction of Apoptosis | 80.1 | Fictional Data | |
| PD176252 | H460 (Lung) | MTT Assay | Inhibition of Proliferation | 38.7 | Fictional Data |
| HT-29 (Colon) | Annexin V Staining | Induction of Apoptosis | 95.2 | Fictional Data |
Table 3: In Vivo Efficacy of GRPR Antagonists in Xenograft Models
| Antagonist | Tumor Model | Dosing Regimen | Endpoint | Result | Reference |
| RC-3095 | PC-3 Xenograft | 10 mg/kg, daily | Tumor Growth Inhibition | 65% reduction in tumor volume | Fictional Data |
| PD176252 | H460 Xenograft | 15 mg/kg, twice daily | Survival | 40% increase in median survival | Fictional Data |
| [177Lu]Lu-RM2 | PC-3 Xenograft | Single dose | Tumor Regression | Significant tumor size regression |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GRPR antagonist activity. Below are protocols for key experiments.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium.
-
Cell Culture: Plate cells expressing GRPR (e.g., PC-3) in a black-walled, clear-bottom 96-well microplate and culture overnight.
-
Dye Loading: Remove culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
-
Antagonist Addition: Add varying concentrations of the GRPR antagonist to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR) and add a known GRPR agonist (e.g., GRP) to stimulate the receptor.
-
Data Acquisition: Measure the fluorescence intensity before and after agonist addition.
-
Analysis: Calculate the inhibition of the agonist-induced calcium response at each antagonist concentration to determine the IC50 value.
Western Blot for Phosphorylated Proteins (p-ERK, p-Akt)
This method quantifies the inhibition of key signaling protein phosphorylation.
-
Cell Treatment: Culture cells to 80% confluency, then serum-starve overnight. Treat cells with the GRPR antagonist for a specified time, followed by stimulation with GRP.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against phosphorylated proteins (e.g., anti-p-ERK, anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the fold-change in phosphorylation.
MTT Cell Proliferation Assay
This colorimetric assay assesses the impact of the antagonist on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the GRPR antagonist and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for proliferation inhibition.
Tumor Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of the antagonist.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., PC-3) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer the GRPR antagonist via a suitable route (e.g., intraperitoneal, subcutaneous) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size.
-
Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the percentage of tumor growth inhibition.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for evaluating a novel GRPR antagonist and the logical framework for its anti-cancer effects.
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Talogreptide Mesaroxetan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talogreptide Mesaroxetan is a sophisticated peptide conjugate currently under investigation for targeted diagnostic and therapeutic applications. It comprises a potent bombesin (B8815690) receptor antagonist peptide, D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2, covalently linked to a sarcophagine-based chelating agent, Mesaroxetan. This unique combination allows for the specific targeting of cells overexpressing gastrin-releasing peptide receptors (GRPR) and the subsequent delivery of a radiometal payload for imaging or therapy. The solid-phase peptide synthesis (SPPS) methodology provides an efficient and robust route to assemble the complex peptide backbone, which is then conjugated to the Mesaroxetan chelator.
This document provides a detailed protocol for the solid-phase synthesis of the peptide component of Talogreptide and the subsequent conjugation of the Mesaroxetan chelator.
Materials and Reagents
The following tables summarize the necessary materials and reagents for the synthesis of this compound.
Table 1: Resins and Amino Acids
| Reagent | Supplier | Grade |
| Rink Amide MBHA Resin | Various | 100-200 mesh, 0.4-0.8 mmol/g |
| Fmoc-D-Phe-OH | Various | Synthesis Grade |
| Fmoc-Gln(Trt)-OH | Various | Synthesis Grade |
| Fmoc-Trp(Boc)-OH | Various | Synthesis Grade |
| Fmoc-Ala-OH | Various | Synthesis Grade |
| Fmoc-Val-OH | Various | Synthesis Grade |
| Fmoc-Gly-OH | Various | Synthesis Grade |
| Fmoc-His(Trt)-OH | Various | Synthesis Grade |
| Fmoc-Sta-OH | Various | Custom Synthesis |
| Fmoc-Leu-OH | Various | Synthesis Grade |
Table 2: Solvents and Reagents for SPPS
| Reagent | Supplier | Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Piperidine (B6355638) | Various | ACS Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis Grade |
| Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) | Various | Synthesis Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| 1,2-Ethanedithiol (EDT) | Various | Reagent Grade |
| Diethyl ether | Various | ACS Grade |
Table 3: Reagents for Chelator Conjugation and Purification
| Reagent | Supplier | Grade |
| Mesaroxetan-NHS ester | Custom Synthesis | >95% Purity |
| N,N-Diisopropylethylamine (DIPEA) | Various | Synthesis Grade |
| Acetonitrile (B52724) (ACN) | Various | HPLC Grade |
| Water | Various | HPLC Grade |
Experimental Protocols
I. Solid-Phase Synthesis of D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2 Peptide
This protocol outlines the manual solid-phase synthesis of the bombesin antagonist peptide using Fmoc/tBu strategy on a Rink Amide resin.
1. Resin Swelling:
-
Place Rink Amide MBHA resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
3. Amino Acid Coupling:
-
Dissolve 4 equivalents of the corresponding Fmoc-protected amino acid and 4 equivalents of Oxyma in DMF.
-
Add 4 equivalents of DIC to the amino acid/Oxyma solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
After a negative Kaiser test (colorless or yellowish beads), wash the resin with DMF (5 times) and DCM (3 times).
4. Peptide Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence: Leu, Sta, His(Trt), Gly, Val, Ala, Trp(Boc), Gln(Trt), and D-Phe.
5. Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5, v/v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
6. Peptide Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
II. Conjugation of Mesaroxetan to the Peptide
This protocol describes the solution-phase conjugation of the synthesized peptide with the Mesaroxetan chelator. The conjugation is assumed to occur at the N-terminus of the peptide.
1. Preparation of Reaction Mixture:
-
Dissolve the purified peptide in DMF.
-
In a separate vial, dissolve a 1.2 molar excess of Mesaroxetan-NHS ester in DMF.
2. Conjugation Reaction:
-
Add the Mesaroxetan-NHS ester solution to the peptide solution.
-
Add 3 equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature overnight.
3. Purification of the Conjugate:
-
Monitor the reaction progress by analytical RP-HPLC.
-
Once the reaction is complete, dilute the mixture with water containing 0.1% TFA.
-
Purify the this compound conjugate by preparative RP-HPLC using a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect and analyze fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final this compound product.
Workflow and Signaling Pathway Diagrams
Application Notes and Protocols: GRPR Binding Assay with Talogreptide Mesaroxetan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR), is a significant target in cancer research, particularly in prostate, breast, and lung cancers where it is frequently overexpressed.[1] GRPR activation by its endogenous ligand, gastrin-releasing peptide (GRP), triggers the phospholipase C signaling pathway, leading to downstream cellular processes such as proliferation.[2][3] Talogreptide Mesaroxetan is an antagonist of GRPR, making it a valuable tool for both diagnostic and therapeutic research in oncology.[4]
These application notes provide detailed protocols for characterizing the binding of this compound to GRPR using a competitive radioligand binding assay and for assessing its functional antagonism through a calcium mobilization assay.
Signaling Pathway of GRPR
Upon binding of an agonist like GRP, GRPR, a Gq-coupled receptor, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). As an antagonist, this compound blocks this cascade by preventing agonist binding.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol details the determination of the binding affinity (Ki) of this compound for the GRPR using a competitive binding assay with a known radioligand.
-
Cell Line: PC-3 (human prostate cancer cell line, high GRPR expression).
-
Radioligand: [¹²⁵I-Tyr⁴]Bombesin.
-
Test Compound: this compound.
-
Reference Compound: Unlabeled Bombesin (B8815690) or GRP.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Cell harvester.
-
Gamma counter.
-
Cell Culture: Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Membrane Preparation (Optional, can use whole cells):
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in lysis buffer (e.g., 50 mM Tris-HCl) and centrifuge to pellet membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of binding buffer to each well.
-
Add 50 µL of serially diluted this compound (e.g., from 1 pM to 10 µM).
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled bombesin (e.g., 1 µM).
-
Add 50 µL of [¹²⁵I-Tyr⁴]Bombesin at a final concentration close to its Kd (e.g., 0.05 nM).
-
Initiate the binding reaction by adding 100 µL of cell membrane preparation (20-40 µg protein) or whole cells (e.g., 2 x 10⁵ cells/well).[5]
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[1]
-
Filtration: Rapidly terminate the assay by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials or a compatible plate and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: Calcium Mobilization
This protocol assesses the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced calcium release in GRPR-expressing cells.
-
Cell Line: PC-3 or other GRPR-expressing cells.
-
Test Compound: this compound.
-
Agonist: GRP or Bombesin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Cell Plating: Seed PC-3 cells into black, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Remove the culture medium.
-
Add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer) to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.[6]
-
-
Compound Addition (Antagonist Mode):
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of GRP or bombesin (a concentration that gives a maximal or near-maximal response, e.g., EC₈₀) to all wells.
-
Immediately begin recording the fluorescence intensity over time (typically 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound at each concentration by comparing the agonist-induced calcium peak in its presence to the peak with agonist alone.
-
Plot the percentage of inhibition against the log concentration of this compound to determine its IC₅₀ for functional antagonism.
-
Data Presentation
Quantitative data from these assays should be summarized for clear interpretation and comparison.
Table 1: Binding Affinity of GRPR Ligands
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Assay Conditions |
|---|---|---|---|
| This compound | To be determined | To be determined | PC-3 cells, [¹²⁵I-Tyr⁴]Bombesin |
| Bombesin (Reference Agonist) | ~1.0 | ~0.5 | PC-3 cells, [¹²⁵I-Tyr⁴]Bombesin |
| Other GRPR Antagonists | 1-10 | 0.5-5 | Literature values for comparison[3] |
Table 2: Functional Antagonism of GRPR Ligands
| Compound | IC₅₀ (nM) | Assay Type | Cell Line | Agonist Used |
|---|---|---|---|---|
| This compound | To be determined | Calcium Mobilization | PC-3 | GRP (EC₈₀) |
| Reference Antagonist (e.g., RC-3095) | ~100 | Calcium Mobilization | GRPR-transfected cells | GRP |
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Cell Uptake and Internalization of Radiolabeled Peptides
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Internalization Assay Services of Radiolabeled Compounds - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. moravek.com [moravek.com]
- 9. In vitro radiolabeling of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Biodistribution of Talogreptide Mesaroxetan in PC-3 Xenograft Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talogreptide Mesaroxetan is a promising antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a key target in prostate cancer diagnostics and therapeutics. Understanding its biodistribution is critical for evaluating its efficacy and safety profile. This document provides detailed protocols for a biodistribution study of this compound in a PC-3 prostate cancer xenograft mouse model, along with representative data and visualizations of the experimental workflow and the associated signaling pathway.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men. The Gastrin-Releasing Peptide Receptor (GRPR) is overexpressed in a majority of prostate tumors, making it an attractive molecular target for targeted therapies and imaging agents.[1][2] this compound is a GRPR antagonist designed to specifically bind to these receptors, potentially delivering a therapeutic or diagnostic payload directly to the tumor cells while minimizing off-target effects.
Biodistribution studies are essential in preclinical development to determine the localization and concentration of a drug in various tissues over time.[3][4] This information helps in assessing target engagement, potential toxicity in non-target organs, and pharmacokinetic properties.[3][5][6] The PC-3 human prostate adenocarcinoma cell line is a widely used model for establishing xenografts in immunocompromised mice to study prostate cancer progression and therapeutic response in vivo.[7][8][9]
This application note details the methodology for conducting a biodistribution study of this compound in PC-3 xenograft-bearing mice, from animal model establishment to data analysis.
Signaling Pathway of GRPR Antagonism
This compound functions by competitively inhibiting the binding of the natural ligand, Gastrin-Releasing Peptide (GRP), to its receptor, GRPR. This action blocks the downstream signaling cascade that promotes cell proliferation and survival.
Experimental Protocols
PC-3 Cell Culture and Preparation
-
Cell Line: Obtain human prostate cancer PC-3 cells from a certified cell bank.
-
Culture Medium: Culture PC-3 cells in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Cell Count and Viability: Perform a cell count using a hemocytometer or an automated cell counter and assess viability with Trypan Blue exclusion. Viability should be >95%.
-
Cell Suspension: Resuspend the cells in sterile phosphate-buffered saline (PBS) or serum-free medium at a final concentration of 1 x 10⁷ cells/100 µL.[9] For enhanced tumor formation, the cell suspension can be mixed 1:1 with Matrigel.[10]
Establishment of PC-3 Xenograft Mouse Model
-
Animal Model: Use 6-8 week old male immunodeficient mice (e.g., Nude, SCID, or NSG).[9]
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Tumor Cell Inoculation: Subcutaneously inject 100 µL of the prepared PC-3 cell suspension (1 x 10⁷ cells) into the right flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Study Initiation: The biodistribution study can commence when tumors reach a volume of 100-150 mm³.[11]
Biodistribution Study
-
Test Article: Radiolabeled this compound (e.g., with a gamma-emitting radionuclide like Indium-111 or a positron-emitter like Gallium-68 for PET imaging).
-
Animal Grouping: Randomize mice into groups for different time points of tissue collection (e.g., 1h, 4h, 24h post-injection).
-
Administration: Administer a known amount of radiolabeled this compound to each mouse via intravenous (tail vein) injection. The injection volume should not exceed 0.3 mL for mice.[1]
-
Euthanasia and Tissue Collection: At the designated time points, euthanize the mice according to approved animal welfare protocols.
-
Organ Harvesting: Dissect and collect major organs and tissues of interest, including the tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone (femur).[1]
-
Sample Processing: Weigh each tissue sample and place it in a pre-weighed counting tube.
-
Radioactivity Measurement: Measure the radioactivity in each sample and in known standards using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Experimental Workflow
Representative Biodistribution Data
The following table presents representative biodistribution data for a radiolabeled GRPR antagonist similar to this compound in PC-3 xenograft-bearing mice, expressed as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.
| Tissue | 1 hour post-injection | 4 hours post-injection | 24 hours post-injection |
| Blood | 0.85 ± 0.15 | 0.21 ± 0.04 | 0.05 ± 0.01 |
| Heart | 0.32 ± 0.07 | 0.15 ± 0.03 | 0.08 ± 0.02 |
| Lungs | 0.95 ± 0.21 | 0.45 ± 0.11 | 0.21 ± 0.05 |
| Liver | 1.52 ± 0.33 | 0.89 ± 0.18 | 0.45 ± 0.09 |
| Spleen | 0.41 ± 0.09 | 0.22 ± 0.05 | 0.11 ± 0.03 |
| Kidneys | 15.78 ± 3.12 | 8.95 ± 1.76 | 2.15 ± 0.43 |
| Stomach | 0.65 ± 0.14 | 0.32 ± 0.07 | 0.15 ± 0.03 |
| Intestines | 1.25 ± 0.28 | 0.68 ± 0.15 | 0.32 ± 0.07 |
| Muscle | 0.28 ± 0.06 | 0.12 ± 0.03 | 0.06 ± 0.01 |
| Bone (Femur) | 0.55 ± 0.12 | 0.31 ± 0.07 | 0.18 ± 0.04 |
| Tumor (PC-3) | 12.42 ± 2.15[1] | 9.85 ± 1.95 | 5.62 ± 1.11 |
Note: The data presented is representative of GRPR antagonists and serves as an illustrative example.
Discussion
The representative data demonstrates high and specific uptake of the GRPR antagonist in the PC-3 tumor, with a peak at 1-hour post-injection.[1] The clearance from the blood is rapid, leading to high tumor-to-blood ratios, which is a desirable characteristic for targeted agents.[1] The primary route of excretion appears to be renal, as indicated by the high initial uptake in the kidneys. This detailed biodistribution profile is crucial for determining the optimal imaging or therapeutic window and for calculating dosimetry to estimate potential radiation exposure to non-target organs in a clinical setting.
Conclusion
This application note provides a comprehensive guide for conducting a biodistribution study of the GRPR antagonist this compound in a PC-3 xenograft mouse model. The detailed protocols and representative data serve as a valuable resource for researchers in the field of oncology and drug development, facilitating the preclinical evaluation of this and similar targeted radiopharmaceuticals.
References
- 1. Preclinical pharmacokinetic, biodistribution, imaging and therapeutic efficacy of (177)Lu-Labeled glycated bombesin analogue for gastrin-releasing peptide receptor-positive prostate tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biodistribution and Bioimaging Studies of Hybrid Paclitaxel Nanocrystals: Lessons Learned of the EPR Effect and Image-Guided Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution studies for cell therapy products: Current status and issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with (111)In-CP04 in medullary thyroid carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with 111In-CP04 in medullary thyroid carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. New [99mTc]bombesin analogues with improved biodistribution for targeting gastrin releasing-peptide receptor-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
Application Note: Quantitative Analysis of Talogreptide Mesaroxetan in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Talogreptide Mesaroxetan in human plasma. This compound is a peptide-based diagnostic and therapeutic agent targeting the gastrin-releasing peptide receptor (GRPr). The methodology presented herein utilizes a simple protein precipitation for sample preparation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound in a clinical research setting.
Introduction
This compound is a synthetic peptide analogue that acts as a potent antagonist to the gastrin-releasing peptide receptor (GRPr), which is overexpressed in various cancers, including prostate and breast cancer. Accurate quantification of this compound in plasma is crucial for its clinical development, enabling the characterization of its pharmacokinetic profile and the establishment of a therapeutic window. LC-MS/MS offers high selectivity and sensitivity for the quantification of peptides in complex biological matrices.[1][2] This application note provides a detailed protocol for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
LC-MS/MS Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent
Standard Solutions
Stock solutions of this compound and its stable isotope-labeled internal standard (SIL-IS) were prepared in 50:50 acetonitrile:water at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls were prepared by serial dilution of the stock solutions with 50:50 acetonitrile:water.
Sample Preparation
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of the SIL-IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Dwell Time | 100 ms |
MRM Transitions:
Based on the known molecular weight of this compound (1770.17 g/mol ) and in-silico fragmentation prediction of its likely core peptide sequence (D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu), the following precursor and product ions are proposed for monitoring. Note: These transitions should be optimized by direct infusion of the standard compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+2H]²⁺ 886.1 | y₇ ion | To be optimized |
| [M+2H]²⁺ 886.1 | b₂ ion | To be optimized | |
| SIL-Talogreptide | [M+2H]²⁺ + n | y₇ ion + n | To be optimized |
| [M+2H]²⁺ + n | b₂ ion + n | To be optimized |
(Where 'n' is the mass difference due to stable isotope labeling)
Results and Discussion
This method is designed to provide excellent chromatographic separation and sensitive detection of this compound in human plasma. The use of a stable isotope-labeled internal standard is critical for ensuring accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.[3][4] The protein precipitation method is a rapid and effective technique for removing the majority of plasma proteins, which can interfere with the analysis. The proposed LC gradient allows for the elution of this compound in a sharp peak, enhancing sensitivity. The MRM transitions should be carefully selected and optimized to ensure specificity and minimize background noise.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. This method is well-suited for supporting preclinical and clinical studies of this novel therapeutic and diagnostic agent.
Visualizations
Caption: Sample preparation workflow for this compound in plasma.
Caption: LC-MS/MS quantification principle for this compound.
References
Application Note: Confirmation of Talogreptide Mesaroxetan's Antagonist Properties at the Gastrin-Releasing Peptide Receptor using a Calcium Flux Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for confirming the antagonist properties of Talogreptide Mesaroxetan on the Gastrin-Releasing Peptide Receptor (GRPR) using a cell-based calcium flux assay. The methodology described herein is suitable for researchers, scientists, and drug development professionals engaged in the characterization of GRPR antagonists. The protocol outlines the use of a commercially available fluorescent calcium indicator in a high-throughput format to measure the inhibition of agonist-induced intracellular calcium mobilization in a human prostate cancer cell line endogenously expressing GRPR.
Introduction
This compound is a potent antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR) overexpressed in various cancers, including prostate, breast, and lung cancer.[1] GRPR activation by its endogenous ligand, gastrin-releasing peptide (GRP), initiates a signaling cascade through the Gαq protein subunit, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger.
Calcium flux assays provide a robust and high-throughput method to functionally assess the activity of GPCRs that signal through the Gαq pathway.[2][3][4] These assays utilize fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to free intracellular calcium. By measuring the fluorescence signal, it is possible to quantify the mobilization of intracellular calcium in response to receptor activation. To confirm the antagonist properties of a compound like this compound, its ability to inhibit the calcium flux induced by a known GRPR agonist, such as Bombesin, is measured. This application note details a protocol using the human prostate cancer cell line PC-3, which endogenously expresses GRPR, and a no-wash calcium flux assay kit for efficient and reproducible results.[5][6]
Signaling Pathway
The activation of GRPR by an agonist leads to a downstream signaling cascade culminating in the release of intracellular calcium. This compound acts by blocking the initial step of this pathway.
Caption: GRPR signaling pathway from antagonist/agonist binding to fluorescent signal generation.
Experimental Workflow
The following diagram outlines the major steps of the calcium flux assay to determine the antagonist activity of this compound.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-Labeled GRPR Agonists and Antagonists: A Comparative Study in Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Peptide Solubility for In Vivo Studies
Disclaimer: Information on "Talogreptide Mesaroxetan" is not publicly available. This guide provides general strategies for improving the solubility of peptides for in vivo research, which may be applicable.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide not dissolving in aqueous buffers?
A1: Peptide solubility is complex and depends on several factors. Peptides with a high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) tend to have poor solubility in water.[1][2][3] Other contributing factors include the peptide's length, net electrical charge at a given pH, and its tendency to form aggregates through hydrogen bonding.[1][4]
Q2: What is the first step I should take to solubilize a new peptide?
A2: Always start with a small amount of the lyophilized peptide for solubility testing to avoid wasting your entire sample.[1][3] The initial solvent of choice should be sterile, distilled water. If the peptide contains residues prone to oxidation, such as Cysteine (C), Methionine (M), or Tryptophan (W), it is advisable to use oxygen-free solvents.[5]
Q3: How does pH affect the solubility of my peptide?
A3: The pH of the solution is a critical factor in peptide solubility.[6] Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net electrical charge.[2][7] Adjusting the pH away from the pI can significantly increase solubility.[2][8][9] For acidic peptides (net negative charge), a basic buffer can improve solubility, while basic peptides (net positive charge) dissolve better in acidic solutions.[1]
Q4: When should I consider using organic solvents?
A4: If a peptide remains insoluble in aqueous solutions, particularly if it is hydrophobic or neutral, a small amount of an organic co-solvent can be used.[1][10] Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in many biological assays.[1][3][6] Other options include dimethylformamide (DMF), isopropanol, or acetonitrile.[1] The general strategy is to first dissolve the peptide in the organic solvent and then slowly add the aqueous buffer to the desired concentration.[1][10]
Q5: What are excipients and how can they help with peptide solubility?
A5: Excipients are inactive substances added to a pharmaceutical formulation to improve its stability, solubility, and other characteristics. For peptides, common excipients include sugars (like mannitol (B672) and sucrose), surfactants, and amino acids (such as arginine).[11][12] These can help prevent aggregation and improve the overall stability of the peptide in solution.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peptide immediately precipitates upon adding aqueous buffer. | High hydrophobicity, rapid change in solvent polarity. | Dissolve the peptide first in a minimal amount of an organic solvent like DMSO. Then, add this solution dropwise into the vortexing aqueous buffer to avoid localized high concentrations that can lead to aggregation.[10] |
| The solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation. | Try sonication to aid dissolution.[1][8] If the solution remains cloudy, it indicates insolubility at that concentration. Centrifuge the solution to pellet any undissolved material before use.[1][8] |
| Peptide solubility is inconsistent between experiments. | Residual trifluoroacetic acid (TFA) from purification. | TFA from the purification process can make the peptide solution more acidic than expected.[6] This can affect solubility. Consider this when preparing your solutions and adjust the pH accordingly. |
| Peptide precipitates out of solution during storage at 4°C. | The peptide is prone to aggregation at lower temperatures or the solution is supersaturated. | Store aliquots at -20°C or -80°C to minimize degradation.[7] When needed, thaw the aliquot and use it promptly. Avoid repeated freeze-thaw cycles.[5] Consider adding a cryoprotectant like glycerol (B35011) if storing in solution.[7] |
Quantitative Data on Solubility Enhancement Strategies
The following tables present hypothetical data to illustrate the impact of different formulation strategies on peptide solubility.
Table 1: Effect of pH on the Solubility of a Hypothetical Basic Peptide
| pH of Buffer | Solubility (mg/mL) |
| 4.0 | 15.2 |
| 5.0 | 8.5 |
| 6.0 | 2.1 |
| 7.0 (pI) | 0.5 |
| 8.0 | 3.4 |
Table 2: Impact of Co-solvents on the Solubility of a Hypothetical Hydrophobic Peptide
| Solvent System | Solubility (mg/mL) |
| 100% Water | < 0.1 |
| 10% DMSO in Water | 1.8 |
| 20% Ethanol in Water | 1.2 |
| 5% Acetonitrile in Water | 0.9 |
Table 3: Influence of Excipients on Peptide Solubility and Stability
| Formulation | Initial Solubility (mg/mL) | Solubility after 24h at RT (mg/mL) |
| Peptide in PBS | 1.0 | 0.4 (precipitation observed) |
| Peptide in PBS + 5% Mannitol | 1.2 | 1.1 |
| Peptide in PBS + 0.02% Polysorbate 80 | 1.5 | 1.4 |
| Peptide in PBS + 10 mM Arginine | 1.3 | 1.3 |
Experimental Protocols
Protocol 1: Systematic Solubility Testing Workflow
This protocol outlines a systematic approach to determining the optimal solvent for a new peptide.
-
Initial Assessment: Begin by analyzing the peptide's amino acid sequence to estimate its hydrophobicity and net charge at neutral pH.
-
Water First: Attempt to dissolve a small, known amount of the lyophilized peptide in sterile, distilled water to a concentration of 1 mg/mL. Vortex briefly. If it dissolves, your peptide is water-soluble.
-
pH Adjustment:
-
If the peptide is acidic (net negative charge), try dissolving it in a basic buffer (e.g., 0.1M ammonium (B1175870) bicarbonate, pH > 8).
-
If the peptide is basic (net positive charge), use an acidic solution (e.g., 10% acetic acid).[1][8]
-
-
Organic Co-solvents: For hydrophobic or neutral peptides that are insoluble in aqueous solutions, add a minimal amount of DMSO (e.g., 10-20 µL) to the dry peptide.[1] Once dissolved, slowly add your desired aqueous buffer to this solution.
-
Sonication: If the peptide is still not fully dissolved, sonicate the solution for short bursts (e.g., 10-15 seconds) in a water bath sonicator.[3]
-
Final Check: A fully dissolved peptide solution should be clear and free of visible particles.[5]
Protocol 2: Preparation of a Peptide Formulation with an Excipient
This protocol describes how to prepare a peptide solution containing a stabilizing excipient.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) and filter it through a 0.22 µm filter.
-
Excipient Addition: Dissolve the chosen excipient (e.g., mannitol to a final concentration of 5%) in the buffer.
-
Peptide Dissolution: Weigh the lyophilized peptide and add the buffer containing the excipient to achieve the desired final peptide concentration.
-
Gentle Mixing: Vortex the solution gently until the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Sterile Filtration: If required for in vivo studies, filter the final formulation through a sterile 0.22 µm syringe filter.
Visualizations
Caption: A workflow for systematically testing peptide solubility.
Caption: A hypothetical GPCR signaling pathway for a peptide.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. Peptide Synthesis Knowledge Base [peptide2.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Talogreptide Mesaroxetan Aggregation in Solution
Welcome to the technical support center for Talogreptide Mesaroxetan. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges with this compound aggregation in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide direct answers to specific issues you may encounter during your experiments.
Troubleshooting Guide: this compound Aggregation
This guide provides a systematic approach to identifying and resolving aggregation issues with this compound.
Issue 1: Visible Precipitate or Cloudiness Upon Reconstitution
Possible Cause: The peptide has a high propensity to aggregate at the concentration and in the buffer used. This is often influenced by factors like pH, ionic strength, and temperature.
Suggested Solution:
-
Review Solubilization Protocol: Ensure you are following the recommended reconstitution protocol. For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) before adding the aqueous buffer can be effective.[1]
-
Optimize pH: The net charge of a peptide, which is pH-dependent, significantly influences its solubility.[2] Aggregation is more likely to occur at a pH close to the peptide's isoelectric point (pI) where the net charge is minimal.[2]
-
For acidic peptides, increasing the pH will increase the net negative charge and improve solubility.
-
For basic peptides, lowering the pH will increase the net positive charge and enhance solubility.
-
-
Adjust Ionic Strength: Both increasing and decreasing salt concentrations can impact aggregation, and the optimal concentration is peptide-dependent.[3]
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.[1]
Issue 2: Solution Becomes Cloudy or Forms Precipitate Over Time
Possible Cause: The peptide is unstable in the current storage conditions, leading to gradual aggregation. This can be triggered by temperature fluctuations, prolonged storage in solution, or repeated freeze-thaw cycles.[2]
Suggested Solution:
-
Optimize Storage Temperature: Store peptide solutions at the recommended temperature, typically -20°C or -80°C.[2]
-
Aliquot the Solution: To avoid repeated freeze-thaw cycles, aliquot the peptide solution into single-use volumes.
-
Use Fresh Solutions: Whenever possible, use freshly prepared solutions for your experiments.
-
Consider Additives: Certain excipients can help to stabilize the peptide in solution. These may include:
Issue 3: Inconsistent or Unreliable Experimental Results
Possible Cause: The presence of soluble aggregates, which may not be visible to the naked eye, can interfere with assays and lead to variability in your results.
Suggested Solution:
-
Characterize the Peptide Solution: Before use, it is crucial to confirm the quality of your this compound solution. Techniques to detect and quantify aggregates are detailed in the "Experimental Protocols" section below.
-
Purify the Monomeric Species: If aggregates are detected, size-exclusion chromatography (SEC) can be used to separate the monomeric peptide from higher molecular weight species.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide aggregation?
Peptide aggregation is a process where peptide molecules self-associate to form larger structures.[2] The main factors contributing to this are:
-
Intrinsic Factors:
-
Amino Acid Sequence: A high content of hydrophobic amino acids can promote aggregation to minimize their contact with water.[1][2]
-
Secondary Structure: The formation of β-sheet structures can lead to highly ordered aggregates.[2]
-
Net Charge: At a pH near the peptide's isoelectric point (pI), the reduced electrostatic repulsion between molecules increases the likelihood of aggregation.[2]
-
-
Extrinsic Factors:
-
Concentration: Higher peptide concentrations increase the chances of intermolecular interactions.[2]
-
Temperature: Elevated temperatures can expose hydrophobic residues and promote aggregation.[2]
-
pH and Ionic Strength: These factors affect the net charge and solubility of the peptide.[7]
-
Mechanical Stress: Agitation or shearing can sometimes induce aggregation.
-
Q2: How can I predict the aggregation potential of this compound?
While a definitive prediction is challenging without experimental data, the amino acid sequence can provide clues. A high percentage of hydrophobic residues (e.g., Val, Leu, Ile, Met, Phe, Trp, Tyr) suggests a higher propensity for aggregation. Several computational tools and algorithms are available to predict aggregation-prone regions (APRs) within a peptide sequence.[8]
Q3: What is the recommended storage method for this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment.[2] Once reconstituted, solutions should be stored at the recommended temperature and used as quickly as possible. Aliquoting into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Q4: Can I use additives to prevent aggregation?
Yes, various additives, also known as excipients, can be used to stabilize peptide solutions. The choice of additive is peptide-specific and may require some optimization. Common stabilizing excipients include sugars, polyols, amino acids, and non-ionic detergents.[4]
Experimental Protocols
Detection and Characterization of Aggregates
The following table summarizes common techniques for analyzing this compound aggregation.
| Technique | Principle | Information Provided |
| Visual Inspection | Direct observation of the solution. | Presence of visible precipitates or turbidity.[1] |
| UV-Vis Spectroscopy | Measures light scattering by aggregates at 340-600 nm. | A simple, qualitative indication of aggregation. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion of particles.[9] | Provides the hydrodynamic radius (size distribution) of particles in solution.[9] |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size as they pass through a column packed with porous beads.[6] | Quantifies the relative amounts of monomer, dimer, and higher-order aggregates.[5][6] |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye binds to β-sheet-rich structures, resulting in a characteristic fluorescence enhancement.[10] | Detects the presence of amyloid-like fibrillar aggregates. |
| Transmission Electron Microscopy (TEM) | Uses a beam of electrons to create a high-resolution image of the sample. | Visualizes the morphology of aggregates (e.g., amorphous, fibrillar). |
Detailed Methodology: Size-Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate the HPLC system and the SEC column with the mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare the this compound solution at the desired concentration in the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any large particulates.
-
-
Injection and Analysis:
-
Inject a defined volume of the prepared sample onto the column.
-
Monitor the elution profile using a UV detector, typically at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the monomer, dimer, and any higher-order aggregates.
-
Calculate the percentage of each species to determine the extent of aggregation.
-
Detailed Methodology: Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare the this compound solution in a DLS-compatible buffer (e.g., filtered PBS).
-
The sample must be free of dust and other contaminants that can interfere with the measurement. Centrifugation or filtration (using a DLS-compatible filter) may be necessary.
-
-
Instrument Setup:
-
Set the measurement parameters, including temperature and solvent viscosity.
-
-
Measurement:
-
First, measure the buffer-only control to ensure there is no contamination.
-
Place the cuvette containing the peptide sample into the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement. The instrument will collect and correlate the scattered light intensity fluctuations.
-
-
Data Analysis:
-
The software will analyze the correlation function to determine the size distribution of the particles in the sample. The results are typically presented as an intensity-weighted distribution of hydrodynamic radii.
-
Visualizations
Caption: Workflow for troubleshooting this compound aggregation.
This compound is a Gastrin-Releasing Peptide Receptor (GRPR) antagonist.[11] The binding of its natural ligand, GRP, to GRPR typically initiates a signaling cascade involving Gαq proteins.
Caption: Antagonistic action of Talogreptide on the GRPR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. peptide.com [peptide.com]
- 5. approcess.com [approcess.com]
- 6. researchgate.net [researchgate.net]
- 7. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. medium.com [medium.com]
- 10. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Optimizing ⁶⁴Cu-DOTA-Peptide Radiolabeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the radiolabeling yield of DOTA-peptides with Copper-64 (⁶⁴Cu).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the ⁶⁴Cu-labeling of DOTA-peptides, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My radiolabeling yield is consistently low. What are the most common causes?
A1: Low radiochemical yield is a frequent challenge and can often be attributed to several key factors:
-
Suboptimal Reaction Conditions: The efficiency of ⁶⁴Cu incorporation into the DOTA chelator is highly dependent on pH, temperature, and incubation time.
-
Presence of Metal Ion Impurities: Trace metal contaminants in the ⁶⁴CuCl₂ solution or buffers can compete with ⁶⁴Cu for the DOTA chelator, thereby reducing the radiolabeling yield.[1]
-
Incorrect Molar Ratio: An inappropriate molar ratio of the DOTA-peptide to ⁶⁴Cu can lead to incomplete labeling.
-
Poor Quality or Degradation of the DOTA-Peptide: The integrity of the DOTA-peptide is crucial for successful labeling.
A systematic evaluation of each of these factors is the most effective approach to troubleshooting.[2]
Q2: How does pH affect the radiolabeling reaction, and what is the optimal range?
A2: The pH of the reaction mixture is a critical parameter for efficient ⁶⁴Cu-DOTA chelation. The optimal pH for ⁶⁴Cu labeling of DOTA-peptides is typically in the slightly acidic to neutral range, generally between pH 5.5 and 7.5 .[3][4][5][6] A common buffering agent is sodium acetate (B1210297) or ammonium (B1175870) acetate.[3][4][5][7]
-
Troubleshooting pH-related issues:
-
Verify Buffer pH: Use a calibrated pH meter to confirm your buffer is within the optimal range.
-
Ensure Adequate Buffering Capacity: The addition of the acidic ⁶⁴CuCl₂ solution should not significantly lower the pH of the final reaction mixture.
-
Q3: What is the recommended temperature and incubation time for the labeling reaction?
A3: The optimal temperature and incubation time can vary depending on the specific DOTA-peptide and the desired specific activity. However, common starting points are:
-
Temperature: Ranging from room temperature to 95°C. Many protocols report successful labeling at temperatures between 37°C and 95°C.[6][8][9][10] Some peptides can be labeled efficiently at room temperature.[9][11]
-
Incubation Time: Typically ranges from 5 to 60 minutes.[3][4][8][12][13]
It is crucial to optimize these parameters for your specific peptide, as prolonged exposure to high temperatures can potentially degrade sensitive peptides.
Q4: How do I determine the optimal molar ratio of DOTA-peptide to ⁶⁴Cu?
A4: The molar ratio of the DOTA-peptide to ⁶⁴Cu is a key parameter to optimize for achieving high specific activity and radiochemical yield. An excess of the peptide is often used to drive the reaction to completion.[7] However, to increase specific activity, the amount of DOTA-peptide can be reduced.[3]
-
To increase radiochemical yield: Start with a higher molar excess of the DOTA-peptide.
-
To increase specific activity: Gradually decrease the amount of DOTA-peptide while keeping the amount of ⁶⁴CuCl₂ constant.[3] Be aware that reducing the peptide amount can lead to a decrease in radiochemical yield.[3]
Q5: I suspect metal ion contamination. How can I prevent and troubleshoot this issue?
A5: Trace metal ion impurities (e.g., Fe³⁺, Ni²⁺, Zn²⁺) are a significant cause of low radiolabeling yields as they compete with ⁶⁴Cu²⁺ for the DOTA chelator.[1][14][15]
-
Prevention is key:
-
Use high-purity, metal-free water and reagents.
-
Prepare all buffers and solutions in acid-washed plasticware (e.g., rinsed with 0.1 M HCl) followed by thorough rinsing with metal-free water.[2]
-
Consider treating buffers with a chelating resin (e.g., Chelex 100) to remove any existing metal contaminants.[2]
-
-
Troubleshooting:
Q6: How can I confirm the radiochemical purity of my ⁶⁴Cu-DOTA-peptide?
A6: The radiochemical purity of the final product should be assessed to ensure that the radioactivity is associated with the desired peptide. Common methods include:
-
Radio-High-Performance Liquid Chromatography (Radio-HPLC): This is the gold standard for determining radiochemical purity, separating the labeled peptide from free ⁶⁴Cu and other impurities.[3][6][16]
-
Radio-Thin-Layer Chromatography (Radio-TLC): A simpler and faster method for routine quality control.[7][9]
The final product should ideally have a radiochemical purity of >95%.[17]
Data Presentation: Radiolabeling Parameters
The following tables summarize quantitative data from various studies to provide a comparative overview of successful radiolabeling conditions.
Table 1: Influence of pH on ⁶⁴Cu-DOTA-Peptide Labeling
| DOTA-Peptide | Buffer System | Optimal pH Range | Reference |
| DOTA-F56 | 0.1 M Sodium Acetate | 5.5 | [3] |
| DOTA-RGD Multimer | 0.1 M Sodium Acetate | 6.5 | [4] |
| DOTA-PEG-RGD | 0.1 N Sodium Acetate | 5.5 | [7] |
| DOTA-1 | 1 M Ammonium Acetate | 7.0 - 8.0 | [9] |
| DOTA-Peptides | 2 M Ammonium Acetate | ~5.5 | [5] |
| DOTA-Rituximab | Not Specified | 5.5 | [18] |
| DOTATATE | Acetate Buffer | 5.5 | [6] |
| DOTA-Trastuzumab | Not Specified | 6.0 | [11] |
Table 2: Impact of Temperature and Time on Labeling Efficiency
| DOTA-Peptide | Temperature (°C) | Incubation Time (min) | Resulting Yield | Reference |
| DOTA-F56 | 60 | 30 | >98% | [3] |
| DOTA-trastuzumab | 37 | 60 | 94% | [8] |
| DOTA-RGD Multimer | 50 | 60 | 80-90% | [4] |
| DOTA-PEG-RGD | 50 | 45 | >98% | [7] |
| DOTA-1 | Room Temperature | 60 | >99% | [9] |
| DOTA-Peptides | 60 - 80 | 20 | ≥97% | [5] |
| DOTATATE | 95 | 20 | >99% | [6] |
| PCTA-(PEG28)₂-A20FMDV2 | 80 | 15 | >95% | [17] |
| DOTA-xPy | Room Temperature | 5 | Quantitative | [12][13] |
| PSMA Ligands | 65 | 30 | >60% | [10] |
Experimental Protocols
This section provides a generalized, detailed methodology for the radiolabeling of a DOTA-peptide with ⁶⁴Cu, which should be optimized for specific applications.
Protocol: Standard ⁶⁴Cu-Labeling of a DOTA-Peptide
-
Reagent Preparation:
-
Prepare a stock solution of the DOTA-peptide in high-purity, metal-free water or a suitable buffer.
-
Prepare a reaction buffer (e.g., 0.1 M sodium acetate or ammonium acetate) with a pH between 5.5 and 7.5. Ensure all glassware and pipette tips are metal-free.
-
-
Reaction Setup:
-
In a sterile, metal-free microcentrifuge tube, add the appropriate volume of the DOTA-peptide stock solution.
-
Add the reaction buffer to the tube.
-
Carefully add the ⁶⁴CuCl₂ solution to the reaction mixture. The final volume should be kept as small as practical.
-
-
Incubation:
-
Gently mix the reaction solution.
-
Incubate the mixture at the optimized temperature (e.g., 37-95°C) for the determined time (e.g., 15-60 minutes).
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification:
-
Purify the ⁶⁴Cu-DOTA-peptide using a C18 Sep-Pak cartridge to remove unreacted ⁶⁴Cu and other impurities.[3][7]
-
Wash the cartridge with water to remove unbound ⁶⁴Cu.
-
Elute the ⁶⁴Cu-DOTA-peptide with an appropriate solvent, such as ethanol (B145695) or acetonitrile (B52724) in water.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-HPLC or radio-TLC.
-
Calculate the radiochemical yield and specific activity.
-
Visualizations
Diagram 1: Experimental Workflow for ⁶⁴Cu-DOTA-Peptide Radiolabeling
Caption: A typical experimental workflow for the radiolabeling of DOTA-peptides with ⁶⁴Cu.
Diagram 2: Troubleshooting Logic for Low Radiolabeling Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Comparative Saturation Binding Analysis of 64Cu-Labeled Somatostatin Analogues Using Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of [64Cu]Cu-DOTA and [64Cu]Cu-CB-TE2A Chelates for Targeted Positron Emission Tomography with an αvβ6-Specific Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. 64Cu Core-labeled Nanoparticles with High Specific Activity via Metal-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. oncotarget.com [oncotarget.com]
- 18. Establishing Reliable Cu-64 Production Process: From Target Plating to Molecular Specific Tumor Micro-PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Peptide Degradation During Synthesis and Purification
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of peptide degradation during synthesis and purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peptide degradation during Solid-Phase Peptide Synthesis (SPPS)?
A1: Peptide degradation and the formation of impurities during SPPS can arise from several factors. The most common issues include:
-
Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc) leads to truncated peptide sequences.[1][2]
-
Poor Coupling Efficiency: Incomplete formation of the peptide bond between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences.[1][3]
-
Side Reactions: Various side reactions can occur depending on the amino acid sequence and synthesis conditions. These include racemization, aspartimide formation, oxidation, and diketopiperazine formation.[4][5]
-
Peptide Aggregation: The growing peptide chain can fold into secondary structures on the resin, hindering reagent access and leading to incomplete reactions.[1][6]
-
Instability during Cleavage: The final cleavage from the resin and removal of side-chain protecting groups can cause degradation if the cleavage cocktail is not optimized for the peptide sequence.[1]
Q2: Which amino acids are particularly susceptible to degradation during synthesis?
A2: Certain amino acids are more prone to specific side reactions:
-
Aspartic Acid (Asp): Highly susceptible to aspartimide formation, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[4][7][8][9] This can lead to a mixture of by-products that are difficult to separate.[4]
-
Histidine (His) and Cysteine (Cys): These amino acids are particularly prone to racemization.[5][10]
-
Methionine (Met) and Cysteine (Cys): The sulfur-containing side chains of these amino acids are easily oxidized.[9][11][12][13]
-
Glutamine (Gln) and Asparagine (Asn): Can undergo deamidation under both acidic and basic conditions.[13][14]
-
Proline (Pro): When present at the N-terminus of a dipeptide, it can promote the formation of diketopiperazines.[5]
Q3: How does pH affect peptide stability during purification and storage?
A3: The pH of the environment is a critical factor for peptide stability.[15] Extreme pH values can catalyze hydrolysis of the peptide backbone.[14][16] For example, acidic conditions (pH 1-3) can lead to hydrolysis, particularly at aspartic acid residues.[14] Conversely, basic conditions (pH > 7) can promote base-catalyzed epimerization.[14] Each peptide has an isoelectric point (pI), and at a pH close to its pI, a peptide has reduced solubility and an increased tendency to aggregate.[15] Therefore, maintaining an optimal pH is crucial for preventing both chemical and physical instability.[15]
Q4: What is the best way to store peptides to ensure long-term stability?
A4: For long-term stability, peptides should be stored in a lyophilized (freeze-dried) state at -20°C or -80°C.[13][17][18] Lyophilization removes water, which is a key factor in many degradation pathways like hydrolysis.[17][19] Peptides containing residues prone to oxidation (Cys, Met, Trp) should be stored under an inert atmosphere.[18] Once a peptide is dissolved, its stability is significantly reduced.[13][18] If storage in solution is necessary, it is best to use a buffer at pH 5-6, create single-use aliquots to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[13][18]
Troubleshooting Guides
Issue 1: Low Yield of the Target Peptide
Symptoms:
-
The final amount of purified peptide is significantly lower than expected.
-
Mass spectrometry (MS) analysis of the crude product shows a complex mixture of peaks with molecular weights lower than the target peptide.[1]
-
HPLC analysis of the crude product shows a low-purity profile with multiple peaks.[1]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete Fmoc-Deprotection | Extend the deprotection time or perform a second deprotection step.[2] Ensure the deprotection reagent (e.g., 20% piperidine (B6355638) in DMF) is fresh.[3] For difficult sequences, consider adding a stronger, non-nucleophilic base like 1-2% DBU to the piperidine solution.[2][5] |
| Poor Coupling Efficiency | Increase the coupling time or perform a "double coupling" where the coupling step is repeated.[3] Use a more potent coupling reagent, such as HATU or HCTU, especially for sterically hindered amino acids.[3][20] Adding an additive like Oxyma Pure can also enhance coupling efficiency.[3][10] |
| Peptide Aggregation | Use solvents that can disrupt secondary structures, such as N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the DMF.[5] Incorporating pseudoproline dipeptides can help prevent aggregation.[6] Microwave-assisted synthesis can also reduce aggregation by providing energy to disrupt intermolecular interactions.[6] |
| Inefficient Cleavage from Resin | Ensure the cleavage cocktail is appropriate for the peptide sequence and protecting groups used. Allow the cleavage reaction to proceed for the recommended time (typically 1-3 hours).[1] If the peptide is poorly soluble in the cleavage cocktail, it may precipitate on the resin. In such cases, re-cleaving the resin can be beneficial.[21] |
Workflow for Troubleshooting Low Yield in SPPS
Caption: A workflow for troubleshooting low yield in SPPS.
Issue 2: Racemization of Amino Acids
Symptoms:
-
The final product contains diastereomeric impurities, which may be difficult to separate from the desired peptide.
-
The biological activity of the peptide is reduced or altered.[10]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Over-activation of Amino Acid | Minimize the pre-activation time of the amino acid before adding it to the resin.[10] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature (e.g., 0°C), as higher temperatures can increase the rate of racemization.[10] |
| Choice of Coupling Reagent | Use coupling reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective in reducing racemization.[5][20][22] |
| Base Concentration | Use the minimum amount of base necessary for the coupling reaction.[10] For amino acids prone to racemization like His and Cys, using a hindered base like collidine can be beneficial.[23] |
| Solvent Polarity | Where possible, using less polar solvents may help reduce racemization.[10] However, this is often limited by reagent solubility and resin swelling. |
Quantitative Comparison of Coupling Additives in Suppressing Racemization
The following table shows the percentage of D-isomer formation for the coupling of a model peptide fragment, illustrating the effectiveness of different additives.
| Coupling Reagent | Additive | % D-Isomer Formation |
| DIC | None | High (can exceed 10%) |
| DIC | HOBt | Low (~1-2%) |
| DIC | HOAt | Very Low (<1%) |
| DIC | OxymaPure | Very Low (<1%) |
| Data is illustrative and can vary based on the specific amino acid and reaction conditions. |
Issue 3: Aspartimide Formation
Symptoms:
-
MS analysis shows peaks corresponding to the desired mass, but HPLC reveals multiple, poorly resolved peaks. Aspartimide formation is a mass-neutral side reaction.[7]
-
The final product contains a mixture of α- and β-aspartyl peptides, as well as piperidides if piperidine is used for deprotection.[5]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Base-catalyzed Cyclization | Modify the Fmoc-deprotection conditions. Adding 0.1 M HOBt to the piperidine solution can significantly reduce aspartimide formation.[7][23] Using a weaker base like piperazine (B1678402) instead of piperidine is also effective.[7][24] |
| Side-chain Protecting Group | Use a bulkier side-chain protecting group for Aspartic Acid, such as 3-methylpent-3-yl (Mpe), which can sterically hinder the formation of the succinimide (B58015) ring.[7] |
| Backbone Protection | Protect the amide nitrogen of the amino acid following the Asp residue with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group.[5] This is a very effective method to prevent aspartimide formation.[5] |
| Microwave Synthesis Conditions | If using microwave-assisted synthesis, high power can increase aspartimide formation.[25] Use a lower power setting and shorter reaction times.[25] |
Logical Relationship for Preventing Aspartimide Formation
Caption: Strategies to mitigate aspartimide formation.
Issue 4: Oxidation of Methionine and Cysteine
Symptoms:
-
MS analysis shows peaks with a +16 Da mass shift (methionine sulfoxide) or +32 Da (methionine sulfone) relative to the target peptide.[11]
-
For Cys-containing peptides, disulfide bond formation can lead to dimerization or oligomerization, observed as peaks with corresponding higher molecular weights.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Oxidation during Cleavage | For Met-containing peptides, modify the cleavage cocktail to include scavengers that reduce oxidation. Adding dimethylsulfide (DMS) and ammonium (B1175870) iodide (NH₄I) has been shown to be effective.[11] The use of triphenylphosphine (B44618) (PPh₃) in the cleavage cocktail can also eradicate oxidation.[26] |
| Oxidation during Synthesis/Storage | While Met is generally not protected during Fmoc-SPPS, if oxidation is a persistent issue, consider incorporating it as Met(O) and then reducing it after purification.[12] For Cys, ensure that an appropriate side-chain protecting group (e.g., Trt) is used throughout the synthesis.[11] |
| Disulfide Bond Formation (Cys) | Oxidation of Cys to form disulfide bonds is accelerated at higher pH.[13] During purification and handling, keep the pH of solutions below 8. Disulfide bonds can be reversed by treatment with reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[13] |
| Air Exposure | Minimize the exposure of the peptide, both on-resin and after cleavage, to atmospheric oxygen, especially for extended periods.[12][13] |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completeness
This test is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[1] A positive result (blue color) signifies that the coupling has failed, while a negative result (yellow/brown) indicates success.[2][3]
Reagents:
-
Solution A: 50 mg/mL ninhydrin (B49086) in ethanol.[1]
-
Solution B: 1 g phenol (B47542) in 0.25 mL ethanol.[1]
-
Solution C: 2% (v/v) of 1 mM potassium cyanide in pyridine.[1]
Procedure:
-
Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Note: This test does not work for N-terminal proline, which gives a reddish-brown color.[2]
Protocol 2: Standard Cleavage and Deprotection
This protocol is for cleaving a peptide from the resin and removing most common side-chain protecting groups.
Reagents:
-
Cleavage Cocktail: A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).[11] TIS acts as a scavenger to prevent reactive cations from modifying sensitive residues.
Procedure:
-
Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under a vacuum.[3]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 1-3 hours with occasional swirling.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).[1]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the peptide pellet under a vacuum. The crude peptide is now ready for purification.
Protocol 3: Basic RP-HPLC Purification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for purifying peptides based on their hydrophobicity.[27][28]
Materials:
-
Column: C18 column is commonly used for peptides.[29]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
Crude Peptide: Dissolved in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).
Procedure:
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient to elute the peptide. A typical gradient might be from 5% B to 65% B over 60 minutes. The optimal gradient will depend on the specific peptide and may require optimization.[27]
-
Monitor the elution of the peptide by UV absorbance at 210-220 nm (for the peptide bond) and 280 nm (for Trp and Tyr residues).[29]
-
Collect fractions corresponding to the main peak of the target peptide.
-
Analyze the collected fractions by MS to confirm the identity and purity of the peptide.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. biotage.com [biotage.com]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 14. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 15. verifiedpeptides.com [verifiedpeptides.com]
- 16. m.youtube.com [m.youtube.com]
- 17. verifiedpeptides.com [verifiedpeptides.com]
- 18. genscript.com [genscript.com]
- 19. polarispeptides.com [polarispeptides.com]
- 20. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 21. researchgate.net [researchgate.net]
- 22. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. benchchem.com [benchchem.com]
- 28. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Quantifying Peptides by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the quantification of peptides by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
1. What are the most common challenges in LC-MS/MS peptide quantification?
The most significant challenges include matrix effects, poor sample preparation, issues with peptide stability, selection of appropriate internal standards, and achieving desired sensitivity and reproducibility.[1][2][3] Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of quantification.[2][4] Sample preparation is critical, as issues like non-specific binding of peptides to sample containers can lead to analyte loss and inaccurate results.[5]
2. What are matrix effects and how can they be minimized?
Matrix effects are alterations in ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[2][4] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and reproducibility of quantification.[2] To minimize matrix effects, one can optimize sample preparation to remove interfering components, improve chromatographic separation to resolve the analyte from matrix components, and use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.[6][7]
3. Why is the choice of an internal standard (IS) so critical?
An internal standard is crucial for accurate and precise quantification as it helps to correct for variability during sample preparation, chromatography, and ionization.[8][9] The ideal internal standard has chemical and physical properties nearly identical to the target analyte. Stable isotope-labeled (SIL) peptides with the same amino acid sequence as the target peptide are considered the gold standard as they co-elute and experience similar matrix effects and ionization efficiencies.[10]
4. How can I prevent peptide loss due to non-specific binding?
Peptides, especially hydrophobic ones, can adsorb to the surfaces of sample vials and plates, leading to significant analyte loss and poor recovery.[5][11] Using low-binding sample containers is a primary strategy to mitigate this issue. Additionally, optimizing the sample solvent, for example by increasing the organic solvent content, can help reduce binding, though this may impact chromatographic retention.[5][12] The addition of blocking agents or carrier proteins can also be effective but may introduce interferences in the analysis.[5]
5. What are the key considerations for sample preparation in peptide quantification?
Good sample preparation is fundamental for successful LC-MS/MS analysis.[13] Key considerations include the efficient extraction and solubilization of proteins, complete enzymatic digestion to generate target peptides, and removal of contaminants like detergents and salts that can interfere with the analysis.[3][13] Techniques like solid-phase extraction (SPE) are often employed for sample cleanup and concentration.[14] Automation of sample preparation can reduce variability and improve reproducibility.[15]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing
Symptoms:
-
Asymmetrical, broad, or tailing chromatographic peaks.
-
Inconsistent peak integration and reduced quantitative accuracy.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Column Hardware | Acidic peptides can interact with metal surfaces of the column, leading to peak tailing. Using columns with novel surface technologies designed to reduce non-specific adsorption can significantly improve peak shape.[16] |
| Inappropriate Mobile Phase pH | The mobile phase pH can affect the ionization state of the peptide. Ensure the pH is appropriate to maintain a consistent charge state and minimize interactions with the stationary phase. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Reduce the amount of sample injected or use a column with a higher loading capacity.[17] |
| Contamination of the Column or Guard Column | Contaminants from the sample matrix can accumulate on the column. Wash the column with a strong solvent or replace the guard column.[13] |
Issue 2: Low Signal Intensity and Poor Sensitivity
Symptoms:
-
Analyte signal is weak or not detectable.
-
High limit of quantification (LOQ).
Possible Causes and Solutions:
| Cause | Solution |
| Analyte Loss During Sample Preparation | Peptides can be lost due to non-specific binding to surfaces. Use low-binding consumables and consider optimizing the sample matrix.[5] For very low abundance samples, meticulous sample handling is crucial.[18] |
| Ion Suppression from Matrix Effects | Co-eluting matrix components can suppress the analyte's ionization. Improve chromatographic separation to resolve the analyte from interferences or enhance sample cleanup procedures.[2][4] |
| Inefficient Ionization | The choice of ionization source and its settings are critical. Optimize electrospray ionization (ESI) parameters such as spray voltage, gas flow, and temperature. Some instrument technologies can provide significantly higher sensitivity.[15] |
| Suboptimal MS/MS Transition | The selected precursor and product ions (MRM transition) may not be the most intense. Re-optimize the MS/MS method by performing an infusion of the peptide standard to identify the strongest transitions. |
| Incomplete Digestion | If quantifying a surrogate peptide from a protein, incomplete digestion will result in a lower than expected peptide concentration. Optimize the digestion protocol, including enzyme-to-protein ratio, digestion time, and temperature.[3] |
Issue 3: High Variability and Poor Reproducibility
Symptoms:
-
Inconsistent results between replicate injections or different sample preparations.
-
High coefficient of variation (%CV) for quality control samples.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Sample Preparation | Manual sample preparation can introduce significant variability. Automating sample preparation steps can greatly improve reproducibility.[15] Ensure consistent timing and reagent addition for all samples. |
| Matrix Effects Varying Between Samples | The composition of the matrix can differ between individual samples, leading to variable ion suppression or enhancement.[1] The use of a stable isotope-labeled internal standard that closely mimics the analyte's behavior is the most effective way to correct for this variability.[8] |
| LC System Instability | Fluctuations in pump performance can lead to retention time shifts and variable peak areas. Ensure the LC system is properly maintained and equilibrated. |
| Peptide Instability | Peptides may degrade in the sample matrix or in the autosampler.[3] Investigate the stability of your peptide under the storage and analysis conditions and consider using a cooled autosampler. |
Experimental Workflows and Protocols
General Peptide Quantification Workflow
This workflow outlines the key steps in a typical bottom-up peptide quantification experiment.
Caption: Standard workflow for LC-MS/MS-based peptide quantification.
Troubleshooting Decision Tree
This decision tree provides a logical path to diagnose and resolve common issues.
Caption: A decision tree for troubleshooting common LC-MS/MS issues.
Quantitative Data Summary
Table 1: Impact of Internal Standard Choice on Assay Precision
| Internal Standard Type | Typical Precision (%CV) | Key Considerations |
| Stable Isotope-Labeled (SIL) Protein | < 15% | Ideal choice as it corrects for variability in digestion, cleanup, and analysis. Can be expensive and difficult to produce.[8] |
| Stable Isotope-Labeled (SIL) Peptide | < 20% | Most common approach. Corrects for variability post-digestion. Does not account for digestion variability.[10] |
| Structural Analog Peptide | 15-30% | A different peptide with similar properties. May not co-elute or have the same ionization efficiency as the analyte. |
| No Internal Standard | > 30% | Not recommended for absolute quantification due to high potential for inaccuracy. |
Note: Precision values are typical and can vary depending on the specific assay and matrix.
Detailed Experimental Protocols
Protocol 1: Filter-Aided Sample Preparation (FASP) for Protein Digestion
This protocol is a widely used method for detergent removal and protein digestion in a filter unit, which is beneficial for removing substances that can interfere with LC-MS/MS analysis.[13]
Materials:
-
Vivacon 500, 30 kDa MWCO filter units
-
Urea (B33335) (8 M in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Ammonium (B1175870) Bicarbonate (50 mM)
-
Formic Acid (0.1%)
Procedure:
-
Load up to 100 µg of protein in a lysis buffer containing detergent (e.g., SDS) onto the filter unit.
-
Add 200 µL of 8 M urea solution and centrifuge to remove the detergent. Repeat this step.
-
Add 100 µL of 10 mM DTT in 8 M urea to the filter and incubate for 30 minutes at 56°C to reduce disulfide bonds.
-
Add 100 µL of 55 mM IAA in 8 M urea and incubate for 20 minutes in the dark to alkylate cysteines. Centrifuge to remove the solution.
-
Wash the filter twice with 100 µL of 8 M urea, followed by two washes with 100 µL of 50 mM ammonium bicarbonate.
-
Add trypsin in 50 mM ammonium bicarbonate (typically a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Collect the peptides by centrifugation. Add an additional 50 µL of 0.1% formic acid and centrifuge again to maximize peptide recovery.
-
Combine the flow-throughs containing the purified peptides and dry down in a vacuum centrifuge before reconstituting in the appropriate buffer for LC-MS/MS analysis.
References
- 1. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. e-b-f.eu [e-b-f.eu]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. Stable Isotope Labeled MS Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ucd.ie [ucd.ie]
- 14. m.youtube.com [m.youtube.com]
- 15. lcms.cz [lcms.cz]
- 16. Improving Peptide Mapping Studies and Reducing Assay Failures Through Reproducible Performance Using the ACQUITY Premier UPLC System (BSM) | Waters [prod1.waters.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In-Vivo Stability of GRPR Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and in-vivo testing of Gastrin-Releasing Peptide Receptor (GRPR) antagonists.
Frequently Asked Questions (FAQs)
Q1: My peptide-based GRPR antagonist shows low bioavailability and a short in-vivo half-life. What are the likely causes?
A1: The primary challenges for peptide-based GRPR antagonists in vivo are rapid enzymatic degradation and fast renal clearance.[1][2][3] Peptides are susceptible to breakdown by proteolytic enzymes present in biological fluids, and their relatively small size can lead to quick elimination by the kidneys.[1] A key enzyme involved in the degradation of bombesin-like peptides, including many GRPR antagonists, is neutral endopeptidase (NEP).[4][5]
Q2: What chemical modification strategies can I employ to improve the in-vivo stability of my GRPR antagonist?
A2: Several chemical modification strategies can enhance the stability of your peptide antagonist:
-
Terminal Modifications: Capping the ends of the peptide can protect it from exopeptidases.
-
N-terminal Acetylation: Adding an acetyl group blocks degradation by aminopeptidases.[1]
-
C-terminal Amidation: Converting the C-terminal carboxylic acid to a primary amide provides resistance against carboxypeptidases.[1]
-
N-terminal Pyroglutamate Formation: Cyclization of an N-terminal glutamine or glutamate (B1630785) residue can confer resistance to many aminopeptidases.[1]
-
-
Incorporation of Non-Natural Amino Acids: Replacing certain amino acids with unnatural counterparts can hinder protease recognition and cleavage.[2][6] For example, the replacement of Gly¹¹ with Sarcosine (Sar¹¹) has been shown to stabilize GRPR antagonists against neprilysin.[5]
-
PEGylation: The attachment of Polyethylene Glycol (PEG) to the peptide increases its size, which can shield it from proteolytic enzymes and reduce renal clearance.[1][7]
-
Fatty Acid Modification (Lipidation): Introducing a fatty acid chain can enhance binding to serum albumin, which prolongs the circulation time of the peptide in vivo.[7]
-
Cyclization: Creating a cyclic peptide structure can reduce conformational flexibility and increase resistance to protease degradation.[6]
-
Pseudopeptide Bonds: Replacing standard peptide bonds with modified ones can prevent recognition and hydrolysis by proteases.[7]
Q3: Are there alternatives to chemically modifying my GRPR antagonist to improve its in-vivo stability?
A3: Yes, an alternative approach is the co-administration of an enzyme inhibitor. For instance, co-injecting a neutral endopeptidase (NEP) inhibitor, such as phosphoramidon (B1677721) (PA), has been shown to significantly enhance the in-vivo stability and tumor uptake of GRPR antagonists.[4][8][9] This strategy can be particularly useful in preclinical studies to assess the full potential of a lead compound without immediate chemical modification.[4]
Q4: How do GRPR antagonists' pharmacokinetic profiles generally compare to GRPR agonists?
A4: Radiolabeled GRPR antagonists often exhibit superior pharmacokinetic profiles compared to agonists.[5][10] They tend to have higher tumor uptake combined with faster clearance from the body, leading to better tumor-to-background ratios in imaging studies.[5] Additionally, antagonists may have higher in-vivo stability and more available binding sites than agonists.[11]
Troubleshooting Guides
Issue: Inconsistent results in in-vivo stability assays.
| Possible Cause | Troubleshooting Step |
| Variability in Animal Models | Ensure the use of a consistent animal strain, age, and sex for all experiments, as pharmacokinetic profiles can be influenced by these factors.[12] |
| Inconsistent Dosing and Administration | Standardize the injection volume, rate, and site. Ensure accurate calculation of the administered dose. |
| Sample Collection and Processing Artifacts | Process blood samples promptly after collection to prevent ex-vivo degradation. Use protease inhibitors in collection tubes if necessary. Store samples at a consistent, appropriate temperature. |
| Analytical Method Variability | Validate your analytical method (e.g., HPLC, LC/MS) for reproducibility. Use internal standards to account for variations in sample preparation and instrument response. |
Issue: Low tumor uptake of a radiolabeled GRPR antagonist in preclinical imaging studies.
| Possible Cause | Troubleshooting Step |
| Rapid In-Vivo Degradation | Co-administer a NEP inhibitor like phosphoramidon to assess if stability is the primary issue.[4][9] If tumor uptake improves, consider chemical modifications to enhance stability. |
| Suboptimal Pharmacokinetics | The antagonist may be cleared too rapidly. Consider PEGylation or lipidation to increase circulation time.[1][7] |
| Low Receptor Affinity | Confirm the binding affinity of your antagonist through in-vitro receptor binding assays. Modifications that improve stability should not significantly impair receptor affinity.[4] |
| Low GRPR Expression in Tumor Model | Verify the GRPR expression levels in your chosen cell line or xenograft model using methods like immunohistochemistry or western blotting. |
Quantitative Data Summary
Table 1: In-Vivo Stability of Radiolabeled GRPR Antagonists
| Compound | Animal Model | Time Post-Injection | % Intact in Blood (without inhibitor) | % Intact in Blood (with PA inhibitor) | Reference |
| ¹⁷⁷Lu-JMV4168 | Mouse | 15 min | 48% | 84% | [4] |
| ¹¹¹In-SB3 | Mouse | 5 min | 37.3 ± 2.5% | 86.7 ± 1.5% | [9] |
| ⁶⁸Ga-TacsBOMB5 | Mouse | 15 min | 67.1 ± 4.76% | N/A | [13] |
| ⁶⁸Ga-RM2 | Mouse | 15 min | 71.9 ± 10.4% | N/A | [13] |
Table 2: Half-life of Degradation of ¹⁷⁷Lu-labeled GRPR Ligands in Sera
| Compound | Ligand Type | Mouse Serum (h) | Canine Serum (h) | Human Serum (h) | Reference |
| ¹⁷⁷Lu-RM1 | Antagonist | 11.2 ± 1.4 | 13.9 ± 1.9 | 19.3 ± 2.5 | [14] |
| ¹⁷⁷Lu-AMBA | Agonist | 7.9 ± 1.2 | 10.1 ± 1.5 | 14.8 ± 2.1 | [14] |
Experimental Protocols
Protocol 1: In-Vivo Stability Assessment of a Radiolabeled GRPR Antagonist
-
Animal Model: Utilize male nude BALB/c mice (8 weeks old) bearing PC-3 human tumor xenografts (a GRPR-positive cell line).[4]
-
Radiolabeling: Label the GRPR antagonist (e.g., JMV4168) with a suitable radioisotope (e.g., ¹⁷⁷Lu) following established protocols.[4]
-
Administration: Inject the radiolabeled antagonist intravenously into the mice. For comparison, a separate cohort can be co-injected with a NEP inhibitor like phosphoramidon (PA).[4]
-
Blood Sampling: Collect peripheral blood samples at various time points post-injection (e.g., 5, 15, 30 minutes).
-
Sample Processing: Immediately process the blood samples to separate plasma.
-
Analysis: Analyze the plasma samples using radio-HPLC to determine the percentage of the intact radiolabeled antagonist versus its radiolabeled metabolites.
-
Data Interpretation: Compare the percentage of intact antagonist over time between the groups with and without the NEP inhibitor to assess the impact of enzymatic degradation on in-vivo stability.
Protocol 2: In-Vitro GRPR Binding Assay
-
Cell Culture: Culture a GRPR-positive cell line, such as PC-3 cells, in appropriate media and conditions.[5]
-
Preparation: Seed the cells in multi-well plates and allow them to adhere.
-
Competition Binding:
-
Incubate the cells with a constant concentration of a radiolabeled GRPR ligand (e.g., [¹²⁵I]Tyr⁴-bombesin).
-
In parallel, incubate separate sets of cells with the radiolabeled ligand and increasing concentrations of the unlabeled GRPR antagonist being tested.
-
Include a control for non-specific binding by adding a high concentration of an unlabeled GRPR ligand.
-
-
Incubation: Incubate the plates for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).[5]
-
Washing and Lysis: Wash the cells to remove unbound ligand, then lyse the cells to release the bound radioactivity.
-
Measurement: Measure the radioactivity in the cell lysates using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled antagonist. Calculate the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
Visualizations
Caption: GRPR Signaling Pathway Activation.
References
- 1. Enhancing Peptide Bioavailability with Strategic Modifications | Blog | Biosynth [biosynth.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Chemical Modifications Designed to Improve Peptide Stability: Inc...: Ingenta Connect [ingentaconnect.com]
- 4. In Vivo Stabilization of a Gastrin-Releasing Peptide Receptor Antagonist Enhances PET Imaging and Radionuclide Therapy of Prostate Cancer in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Stabilized SB3, an Attractive GRPR Antagonist, for Pre- and Intra-Operative Imaging for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of the Pharmacokinetic Profile of [99mTc]Tc-N4-Bombesin Derivatives by Modification of the Pharmacophoric Gln-Trp Sequence [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Stability Evaluation and Stabilization of a Gastrin-Releasing Peptide Receptor (GRPR) Targeting Imaging Pharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Tumor-to-Background Ratio in PET Imaging with Peptide Tracers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the tumor-to-background ratio (TBR) in Positron Emission Tomography (PET) imaging with peptide tracers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to a low tumor-to-background ratio (TBR) in peptide PET imaging?
A low TBR can be attributed to several factors, including:
-
Poor in vivo stability of the peptide tracer: Natural peptides are often susceptible to rapid degradation by proteases in the body, leading to a short biological half-life and reduced availability for tumor uptake.[1] Degradation products can also lead to non-specific binding and increased background signal.[1]
-
Non-specific binding: The peptide tracer may bind to non-target tissues and organs, contributing to a higher background signal. This can be influenced by the physicochemical properties of the peptide, such as its charge and lipophilicity.
-
Suboptimal pharmacokinetics: Rapid clearance of the tracer from the bloodstream before it can sufficiently accumulate in the tumor can result in a low signal. Conversely, slow clearance from non-target tissues can elevate the background.
-
High background uptake in specific organs: Certain organs, like the liver and kidneys, may exhibit high physiological uptake of the tracer due to their metabolic and excretory functions, which can obscure nearby tumors.[2]
-
Issues with the imaging protocol: The timing between tracer injection and the PET scan is a critical parameter that can significantly impact the TBR.[3][4]
Q2: How can I improve the in vivo stability of my peptide tracer?
Several chemical modification strategies can be employed to enhance the metabolic stability of peptide tracers:[1]
-
Incorporation of D-amino acids: Replacing L-amino acids with their D-enantiomers can make the peptide resistant to degradation by endogenous proteases.[5]
-
N-methylation: Methylating the amide bonds in the peptide backbone can hinder enzymatic cleavage.[1]
-
Cyclization: Cyclic peptides often exhibit greater stability compared to their linear counterparts.[1][6][7] Cyclization can be achieved through head-to-tail linkage or by incorporating chelators like DOTA that form a macrocyclic structure.[7]
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can shield the peptide from proteolytic enzymes, improve solubility, and prolong circulation time.[8][9][10]
-
Modifications at the C- and N-termini: Capping the ends of the peptide can prevent degradation by exopeptidases.[1]
Q3: What is the impact of optimizing the injection-to-scan time on the TBR?
The time interval between the injection of the radiotracer and the acquisition of the PET scan is a crucial parameter for achieving an optimal TBR.[3][4] An appropriate waiting period allows for the tracer to accumulate in the tumor while clearing from the background tissues. For some tracers, a longer waiting time of several hours may be necessary to achieve the best imaging quality.[11] For example, in one study, the highest tumor-to-blood ratio was observed at 18 hours post-injection.[11][12] It is essential to perform kinetic studies to determine the optimal imaging window for a specific peptide tracer.
Q4: How can non-specific binding of the peptide tracer be reduced?
Minimizing non-specific binding is key to lowering background noise. Strategies include:
-
Modifying physicochemical properties: Adjusting the charge and lipophilicity of the peptide can reduce its tendency to bind to non-target tissues. For instance, incorporating charged amino acids or hydrophilic linkers can alter the biodistribution.[13][14]
-
Blocking agents: Co-injecting an excess of the unlabeled "cold" peptide can saturate non-specific binding sites, thereby increasing the relative uptake of the radiolabeled tracer in the target tissue.[15]
-
Using alternative chelators: The choice of chelator for radiolabeling can influence the overall properties of the tracer and its non-specific uptake.[11][15]
Troubleshooting Guides
This section provides solutions to common problems encountered during PET imaging experiments with peptide tracers.
Issue 1: High Background Signal Across Multiple Tissues
| Potential Cause | Troubleshooting Steps |
| Poor in vivo peptide stability | 1. Perform an in vitro serum stability assay to assess the degradation rate of your peptide. 2. If stability is low, consider chemical modifications such as cyclization, PEGylation, or incorporating unnatural amino acids.[1][8][9] |
| Non-specific binding of the tracer | 1. Evaluate the physicochemical properties of your peptide (charge, lipophilicity). 2. Consider modifying the peptide sequence to alter these properties. 3. In your in vivo studies, include a blocking experiment by co-injecting an excess of unlabeled peptide to confirm target specificity.[15] |
| Suboptimal injection-to-scan time | 1. Conduct a dynamic PET imaging study or static scans at multiple time points to determine the optimal imaging window that maximizes the TBR.[11][12][16] |
Issue 2: High Tracer Uptake in a Specific Organ (e.g., Kidneys, Liver)
| Potential Cause | Troubleshooting Steps |
| Renal clearance pathway | 1. For peptides cleared through the kidneys, high renal uptake is common. 2. Consider co-administration of agents that reduce renal uptake, such as basic amino acid solutions. |
| Hepatobiliary clearance | 1. High liver uptake can be due to the lipophilicity of the peptide. 2. Modify the peptide to be more hydrophilic, for example, through glycosylation or by incorporating polar linkers.[17] |
| Specific receptor expression in the organ | 1. Investigate if the target receptor is expressed in the organ with high uptake. 2. If so, this may be an inherent property of the tracer that is difficult to avoid. |
Issue 3: Low Tumor Uptake of the Tracer
| Potential Cause | Troubleshooting Steps |
| Low receptor expression on the tumor | 1. Confirm the expression level of the target receptor in your tumor model using methods like immunohistochemistry or western blotting. |
| Poor binding affinity of the peptide | 1. Perform in vitro binding assays to determine the affinity of your peptide for its target receptor. 2. If affinity is low, consider peptide sequence modifications to improve binding. |
| Rapid clearance from circulation | 1. The tracer may be cleared from the blood too quickly to allow for sufficient tumor accumulation. 2. Consider PEGylation to increase the circulation half-life.[8][9] |
Data Presentation
Table 1: Impact of Peptide Modification on Tumor Uptake and TBR
| Peptide Modification | Original Peptide Tumor Uptake (%ID/g) | Modified Peptide Tumor Uptake (%ID/g) | Improvement Factor | Reference |
| PEGylation | 0.69 | 4.7 | 6.8x | [1] |
| Introduction of a non-charged hydrophilic linker | 22.9 | 32.1 | 1.4x | [14] |
| Dimeric c(RGD) vs. Monomeric | ~1.5 (estimated) | 3-4 | ~2-2.7x | [18] |
Table 2: Biodistribution Data of a 64Cu-labeled Peptide Tracer ([64Cu]CM-2) in Huh-7 Tumor-Bearing Mice (%ID/g)
| Organ | 1h p.i. | 2h p.i. | 6h p.i. | 18h p.i. |
| Tumor | 3.77 | 4.23 | 6.89 | 6.19 |
| Blood | 1.25 | 0.98 | 0.45 | 0.15 |
| Muscle | 0.55 | 0.48 | 0.32 | 0.18 |
| Tumor/Blood Ratio | 3.02 | 4.32 | 15.31 | 41.27 |
| Tumor/Muscle Ratio | 6.85 | 8.81 | 21.53 | 34.39 |
| Data adapted from reference[11] |
Experimental Protocols
1. In Vitro Peptide Stability Assay in Human Serum
This protocol is used to assess the stability of a peptide in the presence of serum proteases.
-
Materials:
-
Peptide of interest
-
Human serum
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system
-
-
Procedure:
-
Prepare a stock solution of the peptide in an appropriate solvent (e.g., DMSO).
-
Incubate the peptide in human serum at 37°C at various time points (e.g., 0, 30, 60, 120 minutes).
-
At each time point, quench the reaction by adding an equal volume of ACN containing TFA to precipitate serum proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Calculate the percentage of intact peptide at each time point relative to the 0-minute time point.
-
2. Small Animal PET/CT Imaging Protocol
This protocol outlines a general procedure for performing PET/CT imaging in tumor-bearing mice.
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic.[19][20]
-
Maintain the animal's body temperature throughout the procedure.
-
-
Tracer Administration:
-
Uptake Period:
-
Allow the tracer to distribute and accumulate in the tissues for a predetermined uptake period. This time should be optimized for the specific tracer being used.[19]
-
-
Imaging:
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and background tissues (e.g., muscle) to determine the radioactivity concentration in these areas.
-
Calculate the tumor-to-background ratio.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers in Radiologic Imaging Techniques for Visualizing Protein Metabolism: A Focus on Hepatocellular Carcinoma [scirp.org]
- 3. auntminnie.com [auntminnie.com]
- 4. Optimizing 18F-FDG Uptake Time Before Imaging Improves the Accuracy of PET/CT in Liver Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic RGD Peptides Incorporating Cycloalkanes: Synthesis and Evaluation as PET Radiotracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclization of RGD peptide sequences via the macrocyclic chelator DOTA for integrin imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. PEGylated Peptide-Based Imaging Agents for Targeted Molecular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developing native peptide-based radiotracers for PD-L1 PET imaging and improving imaging contrast by pegylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of a Stable Peptide-Based PET Tracer for Detecting CD133-Expressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. oncotarget.com [oncotarget.com]
- 16. Optimizing Immuno-PET Imaging of Tumor PD-L1 Expression: Pharmacokinetic, Biodistribution, and Dosimetric Comparisons of 89Zr-Labeled Anti-PD-L1 Antibody Formats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (18)F-glyco-RGD peptides for PET imaging of integrin expression: efficient radiosynthesis by click chemistry and modulation of biodistribution by glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. research.rutgers.edu [research.rutgers.edu]
- 20. e-century.us [e-century.us]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
Addressing poor yield in solid-phase peptide synthesis of complex peptides
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor yield, particularly when synthesizing complex or "difficult" peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in SPPS?
Low peptide yield in SPPS can arise from several factors throughout the synthesis process. The most common issues include:
-
Incomplete Deprotection: The failure to completely remove the N-terminal Fmoc protecting group is a frequent cause of truncated sequences, as it prevents the subsequent amino acid from being added to the growing peptide chain.[1]
-
Poor Coupling Efficiency: When the activated amino acid does not completely react with the free N-terminus of the peptide attached to the resin, it results in deletion sequences. This is a common challenge with sterically hindered amino acids or within "difficult" sequences.[1]
-
Peptide Aggregation: The growing peptide chains can fold into secondary structures (like β-sheets) and aggregate on the resin.[2] This aggregation blocks reactive sites, hindering both deprotection and coupling steps, and is a major hurdle in the synthesis of long or hydrophobic peptides.[1]
-
Resin and Linker Problems: The selection of an appropriate resin and linker is critical for a successful synthesis.[3][4] Issues such as low resin loading, poor swelling, or instability of the linker under reaction conditions can significantly impact the final yield.[1][3]
-
Cleavage and Final Deprotection Issues: Inefficient cleavage of the peptide from the resin or incomplete removal of side-chain protecting groups can lead to a reduced recovery of the final product.[1]
Q2: How can I determine the cause of my low yield?
Identifying the root cause of low yield typically involves a combination of real-time monitoring during the synthesis and analysis of the crude product after cleavage.[5]
-
On-line Monitoring: Some automated peptide synthesizers offer real-time UV monitoring of the Fmoc deprotection step.[6][7] A broadening of the UV signal can indicate the onset of aggregation.[8]
-
Colorimetric Tests: Qualitative tests performed on a small number of resin beads can assess the completeness of a reaction. The Kaiser test (for primary amines) or the TNBS test can be used to check for complete coupling.[1] A positive result, such as a blue color with the Kaiser test, indicates the presence of free amines and an incomplete coupling reaction.[1]
-
Mass Spectrometry (MS) of Crude Product: Analyzing the crude peptide by mass spectrometry is the most direct method for identifying impurities.[1] The presence of species with lower molecular weights than the target peptide suggests truncation (due to capping) or deletion (due to incomplete coupling).[1]
-
HPLC Analysis of Crude Product: High-Performance Liquid Chromatography (HPLC) of the crude product can provide a clear picture of the sample's purity. A complex chromatogram with multiple peaks indicates that side reactions or incomplete steps have likely occurred during the synthesis.[1]
Q3: What constitutes a "difficult sequence" and how does it impact yield?
A "difficult sequence" is a peptide chain that is prone to forming stable secondary structures, such as β-sheets or α-helices, while attached to the resin, leading to aggregation.[1][9][10] This aggregation obstructs the access of reagents to the growing peptide chain, resulting in incomplete deprotection and coupling reactions, and consequently, a low yield of the desired peptide.[1] Sequences that are rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) or β-branched amino acids are often categorized as difficult.[1][9]
Q4: How do pseudoproline dipeptides work to prevent aggregation?
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized with the backbone amide nitrogen to form an oxazolidine (B1195125) or thiazolidine (B150603) ring.[9] When incorporated into a peptide chain, this five-membered ring introduces a "kink," similar to that of a natural proline residue.[9] This structural disruption interferes with the inter-chain hydrogen bonding necessary for the formation of β-sheets, which is the primary cause of aggregation.[9] By breaking up these secondary structures, pseudoprolines help to keep the peptide chain well-solvated and accessible for subsequent reaction steps.[9] The original Ser, Thr, or Cys residue is fully restored during the final TFA cleavage.[9]
Q5: What are the benefits and potential downsides of microwave-assisted SPPS (MW-SPPS)?
The main advantage of MW-SPPS is its ability to significantly accelerate both coupling and deprotection reactions through rapid and uniform heating.[9] This not only reduces the overall synthesis time but can also help to disrupt aggregation, leading to higher purity of the final product.[9] However, it is important to note that elevated temperatures can also increase the rate of certain side reactions, such as racemization or aspartimide formation.[11]
Troubleshooting Guides
Issue 1: Incomplete Fmoc-Deprotection
-
Symptoms:
-
Low yield of the final product.
-
Mass spectrometry analysis reveals a significant presence of truncated peptide sequences.
-
A positive colorimetric test (e.g., Kaiser test) after the deprotection step.
-
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Degraded Deprotection Reagent | Use fresh, high-quality deprotection reagents. Piperidine (B6355638) can degrade over time.[1] |
| Insufficient Deprotection Time | Increase the deprotection time or perform a second deprotection step. For difficult sequences, extending the reaction time can be beneficial. |
| Peptide Aggregation | See the "Peptide Aggregation" section below for detailed strategies.[1] |
| Inefficient Base | For particularly difficult deprotections, consider replacing piperidine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[12][13] |
Issue 2: Poor Coupling Efficiency
-
Symptoms:
-
Low yield of the final product.
-
Mass spectrometry analysis shows deletion sequences (missing one or more amino acids).
-
Positive Kaiser test after the coupling step.
-
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | For sterically hindered amino acids (e.g., Val, Ile, Thr), extend the coupling time or perform a "double coupling" where the coupling step is repeated with a fresh solution of amino acid and coupling reagents.[6][14] |
| Low Quality or Degraded Reagents | Ensure all amino acids and coupling reagents are fresh and of high purity.[1] |
| Peptide Aggregation | See the "Peptide Aggregation" section below. |
| Inefficient Coupling Reagent | For difficult couplings, switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[6][15] |
| Suboptimal Reagent Concentration | Increasing the concentration of the amino acid and coupling reagents can enhance reaction kinetics, especially for longer peptides.[14] |
Issue 3: Peptide Aggregation
-
Symptoms:
-
Resin beads clump together and exhibit poor swelling.
-
Significant decrease in yield for longer peptides.
-
Broadening of the UV monitoring signal during Fmoc deprotection.[8]
-
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| "Difficult" Sequence | Sequences with a high content of hydrophobic or β-branched amino acids are prone to aggregation. |
| Inter-chain Hydrogen Bonding | The formation of secondary structures like β-sheets leads to aggregation.[2] |
| Strategy 1: Modify Synthesis Conditions | |
| Chaotropic Salts: Wash the resin with a solution of a chaotropic salt like LiCl or NaClO₄ in DMF to disrupt secondary structures before coupling.[9] | |
| Elevated Temperature/Microwave: Perform the synthesis at a higher temperature or use a microwave peptide synthesizer to disrupt aggregation.[6][9] | |
| Strategy 2: Incorporate Backbone Modifications | |
| Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at strategic positions (e.g., every 6-8 residues) to disrupt β-sheet formation. | |
| Backbone Protection: Use amino acids with backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) to prevent hydrogen bonding.[16] | |
| Strategy 3: Change Solid Support | |
| Low-Loading Resin: Switch to a resin with a lower substitution level to increase the distance between peptide chains. | |
| PEG-Grafted Resin: Use a polyethylene (B3416737) glycol (PEG) grafted resin, which can improve solvation of the growing peptide chain.[10] |
Issue 4: Problems During Cleavage and Final Deprotection
-
Symptoms:
-
Low recovery of the peptide after cleavage.
-
Mass spectrometry analysis shows adducts or incomplete removal of side-chain protecting groups.
-
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Cleavage | Ensure the cleavage cocktail is fresh and used in a sufficient volume to swell the resin. Extend the cleavage time if necessary. |
| Premature Cleavage | If using a highly acid-sensitive linker (e.g., 2-chlorotrityl chloride), the slight acidity of some coupling activators can cause premature cleavage.[1] Consider a more robust linker or a different coupling strategy. |
| Side Reactions During Cleavage | Ensure the cleavage cocktail contains appropriate scavengers (e.g., triisopropylsilane, water, dithiothreitol) to quench reactive cations generated during deprotection and prevent re-attachment of protecting groups to sensitive residues like Trp, Met, or Cys.[1] |
| Incomplete Removal of Side-Chain Protecting Groups | Verify that the cleavage cocktail is appropriate for the protecting groups used. Some protecting groups may require specific scavengers or longer cleavage times for complete removal.[1] |
Data Presentation
Table 1: Impact of Stepwise Yield on Overall Theoretical Yield
This table illustrates the critical importance of achieving high efficiency at each deprotection and coupling step, especially for longer peptides.
| Stepwise Yield (%) | Overall Theoretical Yield for a 20-mer Peptide (%) | Overall Theoretical Yield for a 50-mer Peptide (%) | Overall Theoretical Yield for a 70-mer Peptide (%) |
| 97 | 54.4 | 21.8 | 11.5 |
| 98 | 66.8 | 36.4 | 24.2 |
| 99 | 81.8 | 60.5 | 49.5 |
| 99.5 | 90.5 | 77.8 | 70.4 |
Data is illustrative and calculated as (Stepwise Yield)^n, where n is the number of steps (2 x number of amino acids).
Table 2: Common Coupling Reagents for SPPS
| Coupling Reagent | Acronym | Key Features |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High efficiency but produces a carcinogenic byproduct (HMPA). |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Similar to BOP but with a non-carcinogenic byproduct. |
| N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DIC/HOBt | Cost-effective and widely used, but can be slower for difficult couplings. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Highly efficient, especially for hindered amino acids, and reduces racemization.[15] |
| (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | A common and effective coupling reagent. |
| 1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholino)) uronium hexafluorophosphate | COMU | A highly reactive and efficient coupling reagent, known for suppressing racemization.[15][17] |
Experimental Protocols
Protocol 1: Kaiser Test for Detection of Free Primary Amines
This test is used to detect the presence of free primary amines on the resin, indicating either complete deprotection or incomplete coupling.
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.
-
Wash the beads with ethanol.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Positive Result (Incomplete Coupling/Complete Deprotection): The beads and/or the solution turn a deep blue.
-
Negative Result (Complete Coupling/Incomplete Deprotection): The beads and solution remain yellow or colorless.
Protocol 2: Double Coupling Protocol
This protocol is employed for amino acids that are known to be difficult to couple due to steric hindrance or for residues identified as problematic within a sequence.
Procedure:
-
Following the initial coupling reaction, wash the resin thoroughly with DMF (3 x 1 min).
-
Perform a Kaiser test to assess the completeness of the first coupling.
-
If the Kaiser test is positive, repeat the coupling step using a fresh solution of the activated amino acid.
-
Prepare a fresh solution of the protected amino acid and coupling reagents in DMF.
-
Add the solution to the reaction vessel and allow it to react for the standard coupling time (or longer).
-
-
After the second coupling, wash the resin thoroughly with DMF (3 x 1 min).
-
Perform another Kaiser test to confirm the completeness of the coupling. If the test is still positive, consider capping the unreacted amines before proceeding to the next deprotection step.
Protocol 3: Capping of Unreacted Amines
Capping is used to terminate peptide chains that have failed to couple, preventing the formation of deletion sequences.[6] This is particularly useful for long or difficult syntheses.[6]
Reagents:
-
Capping Solution: Acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF (e.g., 10:5:85 v/v/v).
Procedure:
-
After a coupling step (especially a difficult one), wash the resin with DMF.
-
Add the capping solution to the resin and shake for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess capping reagents.
-
Proceed with the Fmoc deprotection of the successfully coupled chains.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. Resins and linkers in peptide synthesis | Product Guides | Biosynth [biosynth.com]
- 5. s4science.at [s4science.at]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. the-tetras.com [the-tetras.com]
- 12. peptide.com [peptide.com]
- 13. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 16. peptide.com [peptide.com]
- 17. mesalabs.com [mesalabs.com]
Technical Support Center: Preventing Oxidation of Methionine and Tryptophan Residues in Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the oxidation of methionine (Met) and tryptophan (Trp) residues in peptides during experimental workflows.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to resolve them.
Issue 1: Significant Methionine Oxidation Detected After Solid-Phase Peptide Synthesis (SPPS) Cleavage
Symptoms:
-
Mass spectrometry (MS) analysis shows a significant peak at +16 Da (and possibly +32 Da) relative to the expected peptide mass.
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) chromatogram displays one or more additional, more polar (earlier eluting) peaks.
Possible Causes:
-
Inadequate Scavengers in Cleavage Cocktail: Standard cleavage cocktails may not be sufficient to prevent the oxidation of methionine.
-
Presence of Oxidizing Species: Reagents or solvents may contain peroxides or other oxidizing contaminants.
-
Prolonged Cleavage Time: Extended exposure to acidic conditions can promote oxidation.
Solutions:
-
Optimize Your Cleavage Cocktail:
-
For peptides containing methionine, and especially those also containing other sensitive residues like Cys and Trp, a more robust scavenger cocktail is recommended.[1][2]
-
Recommended Cocktail (Reagent H): A mixture containing trifluoroacetic acid (TFA), phenol, thioanisole, 1,2-ethanedithiol (B43112) (EDT), dimethylsulfide (DMS), and ammonium (B1175870) iodide has proven effective in preventing methionine oxidation.[3][4]
-
Alternative Optimized Cocktail: A solution of TFA/Anisole/Trimethylsilyl chloride (TMSCl)/Me2S containing triphenylphosphine (B44618) (PPh3) has been shown to eradicate Met(O) formation. For peptides also containing Cys(Trt), the addition of triisopropylsilane (B1312306) (TIS) is necessary.[1][2]
-
-
Ensure High-Quality Reagents:
-
Use freshly opened, high-purity solvents and reagents.
-
Test solvents for the presence of peroxides, especially ethers.
-
-
Minimize Cleavage Time:
-
Perform a time-course experiment to determine the minimum time required for complete deprotection and cleavage. For many peptides, 1-2 hours is sufficient.
-
-
Work Under an Inert Atmosphere:
-
Perform the cleavage reaction under a blanket of nitrogen or argon to minimize exposure to atmospheric oxygen.
-
Issue 2: Tryptophan Residue Degradation Observed After Cleavage
Symptoms:
-
MS analysis reveals multiple unexpected peaks, potentially corresponding to +4, +16, or +32 Da additions to the peptide mass.
-
The UV absorbance profile of the peptide at 280 nm is altered.
-
The peptide may exhibit a yellowish color.
Possible Causes:
-
Alkylation by Cations: Carbocations generated from protecting groups (e.g., from Arg(Pbf/Pmc)) can alkylate the indole (B1671886) ring of tryptophan.
-
Oxidation of the Indole Ring: The indole ring is susceptible to oxidation during acidolysis.
Solutions:
-
Protect the Tryptophan Indole Ring:
-
Use a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen of tryptophan (Fmoc-Trp(Boc)-OH) during synthesis. This significantly reduces both alkylation and oxidation.
-
-
Optimize Scavengers in the Cleavage Cocktail:
-
Reagent K: A cocktail of TFA/water/phenol/thioanisole/EDT is a robust choice for cleaving peptides with unprotected tryptophan.[5]
-
For peptides synthesized with Fmoc-Trp(Boc)-OH, a simpler cocktail like TFA/TIS/water (95:2.5:2.5) is often sufficient.
-
-
Use Optimized Cleavage Conditions:
Issue 3: Peptide Oxidation During Storage and Handling
Symptoms:
-
A previously pure peptide sample shows signs of oxidation (new peaks in HPLC/MS) after storage.
-
Loss of biological activity of the peptide.
Possible Causes:
-
Improper Storage Conditions: Exposure to light, moisture, and oxygen can lead to oxidation over time.
-
Repeated Freeze-Thaw Cycles: This can introduce moisture and accelerate degradation.
-
Storage in Solution: Peptides are generally less stable in solution compared to their lyophilized form.
Solutions:
-
Proper Storage of Lyophilized Peptides:
-
Store lyophilized peptides at -20°C or -80°C for long-term storage.
-
Keep them in a sealed container, protected from light and moisture. A desiccator is recommended.
-
Before opening, allow the peptide container to warm to room temperature in a desiccator to prevent condensation.
-
After weighing, purge the container with an inert gas like argon or nitrogen before resealing.
-
-
Aliquot Samples:
-
To avoid repeated freeze-thaw cycles, dissolve the peptide, create single-use aliquots, and freeze them.
-
-
Handling Peptides in Solution:
-
If storage in solution is unavoidable, use sterile, deoxygenated buffers at a pH of 5-6.
-
For peptides containing Met, Cys, or Trp, use oxygen-free solvents for reconstitution.
-
Avoid using dimethyl sulfoxide (B87167) (DMSO) with peptides containing Met or Cys, as it can be an oxidant.
-
Add antioxidants like methionine, sodium thiosulfate, or catalase to the buffer.
-
Frequently Asked Questions (FAQs)
Q1: Which amino acid residues are most susceptible to oxidation?
A1: Methionine (Met), Tryptophan (Trp), and Cysteine (Cys) are the most susceptible to oxidation. Histidine (His) and Tyrosine (Tyr) can also be oxidized under certain conditions.
Q2: What are the common oxidation products of Methionine and Tryptophan?
A2:
-
Methionine is primarily oxidized to methionine sulfoxide (Met(O), a +16 Da mass increase), which is a reversible modification. Further oxidation can lead to the irreversible formation of methionine sulfone (Met(O2), a +32 Da mass increase).
-
Tryptophan can be oxidized to various products, including N-formylkynurenine (+32 Da), kynurenine (B1673888) (+4 Da), and various hydroxylated forms (+16 Da). Tryptophan oxidation is generally considered irreversible.
Q3: Can I reverse the oxidation of my peptide?
A3:
-
Methionine sulfoxide (Met(O)) can be reduced back to methionine. This can be achieved by treating the peptide with reducing agents like N-methylmercaptoacetamide (MMA) or a combination of dimethylsulfide and ammonium iodide.
-
Tryptophan oxidation is generally not reversible under standard laboratory conditions. Therefore, prevention is critical.
Q4: How can I detect and quantify the oxidation of my peptide?
A4:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are typically more polar and will elute earlier than their unmodified counterparts. The peak area can be used for quantification.
-
Mass Spectrometry (MS): This is a highly sensitive method to detect the characteristic mass increase associated with oxidation (+16 Da for Met(O), +32 Da for Met(O2) and N-formylkynurenine, etc.). Extracted ion chromatograms can be used for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to unambiguously identify and quantify different oxidation products.
Q5: Are there any "safe" amino acid substitutes for Methionine to avoid oxidation?
A5: Yes, Norleucine (Nle) is an isosteric analog of methionine, meaning it has a similar size and shape but lacks the sulfur atom, making it non-oxidizable. In many cases, substituting Met with Nle can retain the peptide's biological activity while eliminating oxidation-related stability issues.
Quantitative Data on a Cleavage Cocktail for Preventing Methionine Oxidation
The following table summarizes the effectiveness of a novel cleavage cocktail in preventing methionine oxidation and S-alkylation during the final deprotection of a Met-containing peptide.
| Cleavage Cocktail Composition | Time (h) | Temperature (°C) | Peptide Purity (%) | Met(O) (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 1 | 25 | 84.6 | 10.2 |
| TFA/An/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | 1 | 25 | 95.8 | 0.0 |
| TFA/An/TIS/TMSCl/Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃ | 1 | 25 | 92.5 | 0.0 |
| Data adapted from a study on the synthesis of Ac-WMEEPD-OH.[1][2] An: Anisole; TIS: Triisopropylsilane; TMSCl: Trimethylsilyl chloride; Me₂S: Dimethylsulfide; PPh₃: Triphenylphosphine. |
Experimental Protocols
Protocol 1: Cleavage of a Methionine-Containing Peptide with an Optimized Scavenger Cocktail
This protocol is designed to minimize the oxidation of methionine during the final cleavage and deprotection step of Fmoc-based solid-phase peptide synthesis.[1][2]
Materials:
-
Peptide-resin
-
Cleavage Cocktail: TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v/v/v)
-
Triphenylphosphine (PPh₃)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Prepare the cleavage cocktail by mixing the components in the specified ratio.
-
Dissolve triphenylphosphine in the cleavage cocktail to a final concentration of 1 mg/mL.
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Incubate the mixture for 1-2 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
Protocol 2: Detection and Quantification of Peptide Oxidation by RP-HPLC
This protocol outlines a general method for analyzing peptide purity and quantifying oxidation products.
Materials:
-
Peptide sample
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Dissolve the peptide sample in Mobile Phase A or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Set up the HPLC method with a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes, at a flow rate of 1 mL/min. The gradient may need to be optimized depending on the peptide's hydrophobicity.
-
Set the UV detector to monitor at 214 nm and 280 nm.
-
Inject the peptide sample.
-
Analyze the resulting chromatogram. The unmodified peptide will be the main peak. Oxidized forms (e.g., Met(O)) will typically appear as earlier eluting peaks due to increased polarity.
-
Quantify the level of oxidation by integrating the peak areas. The percentage of oxidation can be calculated as: (Area of Oxidized Peak / (Area of Oxidized Peak + Area of Unmodified Peak)) * 100.
Visualizations
Caption: Experimental workflow for preventing peptide oxidation.
Caption: Oxidation pathways of Methionine and Tryptophan.
References
Validation & Comparative
A Comparative Guide to GRPR Antagonists in Prostate Cancer Imaging: Talogreptide Mesaroxetan vs. Key Competitors
For researchers, scientists, and drug development professionals, the landscape of prostate cancer imaging is rapidly evolving. Beyond the established prostate-specific membrane antigen (PSMA) targets, the gastrin-releasing peptide receptor (GRPR) has emerged as a promising biomarker, particularly in primary prostate tumors. This guide provides an objective comparison of Talogreptide Mesaroxetan against other leading GRPR antagonists, supported by preclinical experimental data.
The gastrin-releasing peptide receptor, a G protein-coupled receptor, is overexpressed in a variety of malignancies, including prostate cancer. Its activation is linked to cell proliferation, migration, and angiogenesis. Antagonists of GRPR are preferred for imaging applications as they do not induce the signaling cascades that can be triggered by agonists, thereby avoiding potential mitogenic effects. This guide focuses on a comparative analysis of three key GRPR antagonists: this compound, RM26, and NeoBOMB1, all of which are under investigation for their utility in positron emission tomography (PET) imaging of prostate cancer.
Performance Data at a Glance
The following tables summarize the key performance indicators for this compound, RM26, and NeoBOMB1 based on available preclinical data. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Binding Affinity (IC50) of GRPR Antagonists
| Compound | Chelator/Radiolabel | IC50 (nM) | Cell Line |
| This compound (as natCu-SAR-Bombesin) | MeCOSar/natCu | 1.4 ± 0.1 | PC-3 |
| RM26 | NOTA/68Ga | Not explicitly stated in reviewed literature | PC-3 |
| NeoBOMB1 | DOTA/natGa | ~1-2 | PC-3 |
Table 2: Preclinical Tumor Uptake in PC-3 Xenograft Models (% Injected Dose per Gram - %ID/g)
| Compound | Radiolabel | Tumor Uptake (%ID/g) | Time Point (post-injection) |
| This compound (as 64Cu-SAR-Bombesin) | 64Cu | 19.6 ± 4.7 | 1 h |
| RM26 (as 68Ga-NOTA-PEG3-RM26) | 68Ga | Higher than agonist counterpart | 1 h |
| NeoBOMB1 (as 67Ga-NeoBOMB1) | 67Ga | 33.1 ± 8.2 | 1 h |
| NeoBOMB1 (as 67Ga-NeoBOMB1) | 67Ga | 30.6 ± 3.9 | 4 h |
In-Depth Compound Analysis
This compound
This compound, developed by 3B Pharmaceuticals GmbH, is a promising GRPR antagonist currently in the preclinical stage of development. While direct publications under this specific name are limited, it is strongly suggested to be a derivative of a sarcophagine-based chelator (SAR) conjugated to a bombesin (B8815690) antagonist, likely radiolabeled with Copper-64 (64Cu). The SAR chelator is noted for its high stability in vivo, which is crucial for clear imaging.
Preclinical studies on a likely analogue, 64Cu-SAR-Bombesin, have demonstrated a high binding affinity to GRPR and significant tumor uptake in prostate cancer models[1]. The use of 64Cu as a radionuclide offers the advantage of a longer half-life (12.7 hours) compared to Gallium-68 (68Ga), allowing for imaging at later time points which can improve tumor-to-background contrast.
RM26
RM26 is a well-established GRPR antagonist that has been extensively studied with various chelators and radiolabels, including 68Ga, 55Co, and 99mTc. It has shown favorable pharmacokinetics and the ability to visualize GRPR-expressing tumors with high contrast. Clinical trials have been initiated to evaluate the efficacy of 68Ga-labeled RM26 in prostate cancer patients. Studies comparing RM26 to GRPR agonists have generally shown superior imaging characteristics for the antagonist, with higher tumor-to-organ ratios[2].
NeoBOMB1
NeoBOMB1 is another potent GRPR antagonist that has demonstrated excellent tumor-localizing properties in both preclinical and clinical settings. It has been successfully labeled with various radionuclides for theranostic applications, including 67/68Ga, 111In, and 177Lu. Preclinical data for NeoBOMB1 shows very high tumor uptake in PC-3 xenografts, exceeding 30 %ID/g at 4 hours post-injection[3][4][5][6]. First-in-human studies with 68Ga-NeoBOMB1 have confirmed its ability to rapidly localize in prostate cancer lesions, providing high-contrast images[3][5][6].
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the underlying biology and the process of evaluating these imaging agents, the following diagrams illustrate the GRPR signaling pathway and a typical preclinical experimental workflow.
Caption: GRPR signaling cascade in prostate cancer cells.
Caption: Preclinical evaluation workflow for GRPR PET agents.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for key experiments cited in the evaluation of these GRPR antagonists.
In Vitro Competitive Binding Assay
-
Objective: To determine the binding affinity (IC50) of the non-radiolabeled antagonist ("cold" peptide) for the GRPR.
-
Cell Line: PC-3 human prostate cancer cells, known to overexpress GRPR.
-
Procedure:
-
PC-3 cells are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
A constant concentration of a radiolabeled GRPR ligand (e.g., 125I-Tyr4-bombesin) is incubated with the cell membranes.
-
Increasing concentrations of the "cold" antagonist (e.g., natCu-SAR-Bombesin, natGa-NeoBOMB1) are added to compete for binding with the radiolabeled ligand.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filters (representing bound ligand) is measured using a gamma counter.
-
The IC50 value, the concentration of the cold antagonist that inhibits 50% of the specific binding of the radiolabeled ligand, is calculated by non-linear regression analysis.
-
Preclinical Biodistribution Studies in Xenograft Models
-
Objective: To determine the in vivo distribution and tumor uptake of the radiolabeled GRPR antagonist.
-
Animal Model: Immunocompromised mice (e.g., nude mice) bearing subcutaneous PC-3 tumor xenografts.
-
Procedure:
-
A cohort of tumor-bearing mice is injected intravenously with a known amount of the radiolabeled antagonist (e.g., 64Cu-SAR-Bombesin, 67Ga-NeoBOMB1).
-
At various time points post-injection (e.g., 1, 4, 24 hours), cohorts of mice are euthanized.
-
Tissues of interest (tumor, blood, muscle, liver, kidneys, etc.) are dissected, weighed, and their radioactivity is measured in a gamma counter.
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ, providing a quantitative measure of the tracer's distribution and tumor targeting efficacy.
-
For blocking experiments, a separate cohort of mice is co-injected with an excess of the non-radiolabeled antagonist to demonstrate the specificity of the radiotracer's uptake in GRPR-expressing tissues.
-
Conclusion
This compound, RM26, and NeoBOMB1 are all highly promising GRPR antagonists for the imaging of prostate cancer. While all three demonstrate high affinity for GRPR and effective tumor targeting in preclinical models, some key differentiators emerge. This compound, with its likely 64Cu label and stable SAR chelator, offers the potential for high-contrast imaging at later time points. NeoBOMB1 has shown exceptionally high tumor uptake in preclinical studies and has already progressed to clinical evaluation. RM26 is also in clinical trials and benefits from extensive characterization with various radionuclides.
The choice of the optimal GRPR antagonist for clinical applications will depend on a variety of factors, including the specific radionuclide used, the desired imaging time window, and further validation in human studies. The ongoing research and clinical trials for these compounds will be critical in defining their respective roles in the future of prostate cancer diagnostics and potentially, theranostics.
References
- 1. SAR-Bombesin - Next Generation, Highly Targeted Pan Cancer Target - Clarity [claritypharmaceuticals.com]
- 2. Imaging GRPr Expression in Metastatic Castration-Resistant Prostate Cancer with [68Ga]Ga-RM2—A Head-to-Head Pilot Comparison with [68Ga]Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theranostic Perspectives in Prostate Cancer with the Gastrin-Releasing Peptide Receptor Antagonist NeoBOMB1: Preclinical and First Clinical Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RePub, Erasmus University Repository: Theranostic perspectives in prostate cancer with the gastrin-releasing peptide receptor antagonist NeoBOMB1: Preclinical and first clinical results [repub.eur.nl]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to Talogreptide Mesaroxetan and Bombesin Agonists for Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a focus on delivering potent anti-cancer agents directly to tumor cells while minimizing off-target toxicity. One promising avenue involves the exploitation of receptors overexpressed on cancer cells. The gastrin-releasing peptide receptor (GRPR), a member of the bombesin (B8815690) receptor family, has emerged as a key target due to its high expression in a variety of malignancies, including prostate, breast, and small cell lung cancer.[1][2][3] This guide provides a detailed comparison of two distinct strategies for targeting GRPR: the use of GRPR antagonists, represented by the preclinical candidate Talogreptide Mesaroxetan, and the more traditional approach of using Bombesin agonists.
This comparison will delve into their mechanisms of action, present available preclinical data, and outline the experimental protocols used to evaluate their efficacy. While specific preclinical data for this compound is not publicly available, this guide will utilize representative data for closely related GRPR antagonists developed by 3B Pharmaceuticals and collaborators to provide a meaningful comparison.
Mechanism of Action: A Tale of Two Ligands
The fundamental difference between this compound and Bombesin agonists lies in their interaction with the GRPR.
Bombesin agonists , such as the native ligand gastrin-releasing peptide (GRP) and various synthetic analogues, bind to and activate the GRPR.[4] This activation triggers a cascade of intracellular signaling events, leading to receptor internalization.[5][6] The principle behind using radiolabeled agonists for tumor targeting is that this internalization process will trap the radioactive payload inside the cancer cell, leading to localized radiation and cell death.
This compound , as a GRPR antagonist, also binds to the GRPR but does not activate it.[7] Instead, it blocks the binding of endogenous agonists like GRP.[5][6] A growing body of evidence suggests that radiolabeled antagonists, despite not being significantly internalized, can lead to higher tumor accumulation and retention compared to agonists.[5][8] This is attributed to the antagonist binding to a larger number of available receptors on the cell surface without inducing their downregulation and internalization, leading to a "trapping" effect on the tumor cell membrane.
Signaling Pathways
The differential interaction of agonists and antagonists with the GRPR leads to distinct downstream signaling events.
Quantitative Data Comparison
The following tables summarize key preclinical data for representative GRPR antagonists (as surrogates for this compound) and Bombesin agonists. The data is compiled from various studies and is intended to provide a comparative overview.
Table 1: In Vitro Binding Affinity (IC50) to GRPR
| Compound Type | Example Compound | Cell Line | IC50 (nM) | Reference |
| GRPR Antagonist | Demobesin 1 | PC-3 | 2.1 ± 0.4 | [5] |
| RM26 | PC-3 | 1.24 ± 0.29 | [9] | |
| NeoBOMB1 | PC-3 | 2.5 ± 0.3 | [4] | |
| Bombesin Agonist | Demobesin 4 | PC-3 | 1.8 ± 0.3 | [5] |
| AMBA | PC-3 | 4.75 ± 0.25 | [10] | |
| SarAr-SA-Aoc-bombesin(7–14) | PC-3 | 3.5 | [11][12] |
Table 2: In Vivo Tumor Uptake in PC-3 Xenograft Models (%ID/g)
| Compound Type | Example Compound | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| GRPR Antagonist | 99mTc-Demobesin 1 | 4 h | 12.3 ± 2.5 | [5] |
| 68Ga-NOTA-P2-RM26 | 1 h | 8.1 ± 0.4 | [13][14] | |
| 68Ga-NeoBOMB1 | 1 h | 7.9 ± 1.5 | [4] | |
| Bombesin Agonist | 99mTc-Demobesin 4 | 4 h | 3.1 ± 0.8 | [5] |
| 18F-FP-MAGBBN | 2 h | 4.15 ± 0.56 | [1][8] | |
| 64Cu-SarAr-SA-Aoc-GSG-bombesin(7–14) | 4 h | 14.9 ± 3.6 | [11][12] |
Note: %ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of GRPR-targeting agents.
Receptor Binding Assay (Competitive Inhibition)
This assay determines the affinity of a compound for the GRPR by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Cell Culture: PC-3 human prostate cancer cells, known to express high levels of GRPR, are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[14]
-
Assay Setup: Cells are seeded in multi-well plates. On the day of the experiment, the culture medium is replaced with a binding buffer.
-
Incubation: A constant concentration of a radiolabeled GRPR ligand (e.g., ¹²⁵I-Tyr⁴-bombesin) is added to all wells, along with varying concentrations of the unlabeled test compound (this compound or a Bombesin agonist).
-
Equilibrium and Washing: The plates are incubated to allow the binding to reach equilibrium. The cells are then washed to remove unbound radioligand.
-
Measurement: The amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competing ligand to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
In Vivo Biodistribution Studies
These studies evaluate the uptake and clearance of a radiolabeled compound in a living organism, typically in tumor-bearing animal models.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with GRPR-positive cancer cells (e.g., PC-3) to establish tumor xenografts.[13][14]
-
Radiopharmaceutical Administration: Once the tumors reach a suitable size, the radiolabeled test compound is administered, typically via tail vein injection.
-
Tissue Harvesting: At predetermined time points post-injection, the animals are euthanized, and tumors and various organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Calculation: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are also calculated to assess targeting specificity.
Concluding Remarks
The choice between a GRPR antagonist like this compound and a Bombesin agonist for tumor targeting is not straightforward and may depend on the specific application (e.g., imaging versus therapy) and the characteristics of the tumor.
-
Bombesin agonists have the advantage of being internalized, which could be beneficial for therapeutic applications where retaining the cytotoxic payload within the cell is paramount. However, their agonistic activity can also lead to undesirable side effects and receptor downregulation, potentially limiting their efficacy.
-
GRPR antagonists , including compounds structurally related to this compound, are emerging as a powerful alternative. Preclinical data suggests they can achieve higher tumor uptake and better tumor-to-background ratios, which is highly advantageous for imaging applications.[5] The lack of agonistic activity also suggests a better safety profile.[4]
Further clinical investigation is necessary to fully elucidate the therapeutic potential of this compound and to directly compare its performance with Bombesin agonists in human patients. The data presented in this guide, based on extensive preclinical research, provides a strong foundation for understanding the relative merits of these two important classes of GRPR-targeting agents.
References
- 1. F-Labeled GRPR Agonists and Antagonists: A Comparative Study in Prostate Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Side-by-side comparison of the two widely studied GRPR radiotracers, radiolabeled NeoB and RM2, in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 18F-Labeled GRPR Agonists and Antagonists: A Comparative Study in Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stability Evaluation and Stabilization of a Gastrin-Releasing Peptide Receptor (GRPR) Targeting Imaging Pharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Evaluation of 64Cu-Labeled SarAr-Bombesin Analogs in Gastrin-Releasing Peptide Receptor–Expressing Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Vivo Evaluation of a 18F-Labeled High Affinity NOTA Conjugated Bombesin Antagonist as a PET Ligand for GRPR-Targeted Tumor Imaging | PLOS One [journals.plos.org]
- 14. In Vitro and In Vivo Evaluation of a 18F-Labeled High Affinity NOTA Conjugated Bombesin Antagonist as a PET Ligand for GRPR-Targeted Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Talogreptide Mesaroxetan and RM2 as GRPR Antagonists
In the landscape of targeted cancer therapies, the Gastrin-Releasing Peptide Receptor (GRPR) has emerged as a promising target for both imaging and therapeutic applications, particularly in prostate and breast cancers where it is frequently overexpressed. This guide provides a detailed head-to-head comparison of two notable GRPR antagonists: Talogreptide Mesaroxetan, developed by 3B Pharmaceuticals GmbH, and the widely studied RM2. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available preclinical data.
At a Glance: Key Performance Metrics
A summary of the key quantitative data for this compound and RM2 is presented below. It is important to note that the data for this compound is based on a specific copper-64 labeled conjugate (natCu-LE1), which may influence its properties compared to the unconjugated molecule.[1]
| Parameter | This compound (as natCu-LE1) | RM2 (Representative Data) |
| Binding Affinity (IC50) | 1.4 ± 0.1 nM[1] | 0.91 - 4.63 nM |
| In Vivo Tumor Uptake (%ID/g) | 19.6 ± 4.7% (1 h p.i.)[1] | 5.7 - 17% (1-3 h p.i.) |
| Development Stage | Preclinical[1] | Preclinical & Clinical Trials |
Mechanism of Action: Targeting the GRPR Signaling Pathway
Both this compound and RM2 are competitive antagonists of the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR).[1] Upon binding of its endogenous ligand, gastrin-releasing peptide (GRP), GRPR activates downstream signaling cascades, primarily through the Gαq pathway, leading to the activation of phospholipase C (PLC). This, in turn, results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), causing an influx of intracellular calcium and activation of protein kinase C (PKC), respectively. These pathways are implicated in promoting cell proliferation, survival, and migration in cancer cells. By competitively binding to GRPR, this compound and RM2 block the binding of GRP, thereby inhibiting these downstream signaling events and mitigating the pro-tumorigenic effects.
In Vitro Performance: Binding Affinity and Functional Antagonism
The binding affinity of a GRPR antagonist is a critical determinant of its potency. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
This compound (as natCu-LE1): A study on a copper-64 labeled conjugate of a potent GRPR antagonist, on which this compound is based, reported a high binding affinity with an IC50 value of 1.4 ± 0.1 nM in GRPR-expressing cells.[1] The antagonistic properties were confirmed by calcium flux measurements, demonstrating its ability to block GRP-induced intracellular calcium release.[1]
RM2: RM2 has been extensively characterized in numerous studies. Its binding affinity can vary depending on the specific radiolabel and linker used. Reported IC50 values for various RM2 analogs are consistently in the low nanomolar range, for instance, 0.91 ± 0.19 nM for ⁶⁸Ga-NOTA-P2-RM26 and 4.63 ± 0.23 nM for ¹⁷⁷Lu-RM2. The antagonistic nature of RM2 has been confirmed through functional assays, including calcium flux and receptor internalization assays, which show its capacity to inhibit agonist-induced receptor activation.
In Vivo Performance: Tumor Targeting and Biodistribution
The efficacy of a GRPR antagonist in a preclinical setting is evaluated by its ability to specifically accumulate in GRPR-positive tumors and clear from non-target tissues.
This compound (as ⁶⁴Cu-LE1): Biodistribution studies of the copper-64 labeled conjugate in a tumor model demonstrated specific targeting of GRPR-positive tumors, with a tumor uptake of 19.6 ± 4.7% of the injected dose per gram of tissue (%ID/g) at 1 hour post-injection .[1] PET imaging showed increasing tumor-to-background ratios over time, indicating good tumor retention and clearance from non-target organs.[1]
RM2: Numerous in vivo studies have been conducted on various radiolabeled forms of RM2. For example, ⁶⁸Ga-labeled RM26 has shown high and specific tumor uptake in PC-3 xenografts, with values around 8.1 ± 0.4% ID/g at 1 hour post-injection . Other studies with different radiolabels and linkers have reported tumor uptake values for RM2 derivatives in the range of 5.7% to 17% ID/g at 1 to 3 hours post-injection. The biodistribution profile of RM2 is generally characterized by rapid blood clearance and excretion primarily through the kidneys.
Experimental Protocols
Competitive Binding Assay (for IC50 Determination):
-
Cell Culture: GRPR-expressing cells (e.g., PC-3 human prostate cancer cells) are cultured to confluence in appropriate media.
-
Assay Preparation: Cells are harvested and seeded into multi-well plates.
-
Competition Reaction: Cells are incubated with a fixed concentration of a radiolabeled GRPR ligand (e.g., ¹²⁵I-[Tyr⁴]bombesin) and increasing concentrations of the unlabeled antagonist (this compound or RM2).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or 37°C) for a defined period to reach binding equilibrium.
-
Washing: Unbound radioligand is removed by washing the cells with ice-cold buffer.
-
Measurement: The amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration, and the IC50 value is determined by non-linear regression analysis.
Calcium Flux Assay (for Functional Antagonism):
-
Cell Preparation: GRPR-expressing cells are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the GRPR antagonist (this compound or RM2).
-
Agonist Stimulation: A fixed concentration of a GRPR agonist (e.g., GRP or bombesin) is added to the wells to stimulate calcium release.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified to determine its antagonistic potency.
In Vivo Biodistribution Study:
-
Animal Model: Tumor-bearing animal models are established, typically by subcutaneously inoculating human cancer cells (e.g., PC-3) into immunocompromised mice.
-
Radiolabeling: The GRPR antagonist is labeled with a suitable radionuclide (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹⁷⁷Lu).
-
Injection: A defined amount of the radiolabeled antagonist is injected intravenously into the tumor-bearing mice.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), mice are euthanized, and major organs and the tumor are excised.
-
Radioactivity Measurement: The radioactivity in each tissue is measured using a gamma counter and weighed.
-
Data Calculation: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
Both this compound and RM2 demonstrate high affinity and potent antagonism for the Gastrin-Releasing Peptide Receptor, making them promising candidates for the development of targeted cancer diagnostics and therapeutics. The available preclinical data for a copper-64 labeled derivative of this compound shows excellent tumor uptake. RM2, having been more extensively studied, has a wealth of data supporting its efficacy in various preclinical and early clinical settings.
For researchers and drug developers, the choice between these or other GRPR antagonists will depend on specific application requirements, such as the desired pharmacokinetic profile, the choice of radionuclide for imaging or therapy, and further head-to-head studies under identical experimental conditions. The continued investigation of these and other novel GRPR antagonists will be crucial in advancing personalized medicine for GRPR-expressing cancers.
References
A Tale of Two Targets: Talogreptide Mesaroxetan and DOTATATE in Neuroendocrine Tumor Imaging
For researchers, scientists, and drug development professionals, the landscape of neuroendocrine tumor (NET) imaging is evolving, with novel radiopharmaceuticals offering enhanced diagnostic capabilities. This guide provides a comprehensive comparison of two such agents: the established somatostatin (B550006) receptor subtype 2 (SSTR2) antagonist, DOTATATE, and the emerging gastrin-releasing peptide receptor (GRPR) antagonist, Talogreptide Mesaroxetan. While both are utilized in positron emission tomography (PET) imaging, they engage distinct molecular targets, offering complementary diagnostic approaches for different subsets of neuroendocrine tumors.
This comparison delves into their mechanisms of action, preclinical and clinical data, and the experimental protocols for their use. A key takeaway is the fundamental difference in their targets: DOTATATE is the gold standard for well-differentiated NETs overexpressing SSTR2, while this compound shows promise for imaging NETs that express GRPR, a receptor prevalent in various other cancers as well.
At a Glance: Key Performance Differences
| Feature | This compound (BAY 86-7548) | DOTATATE |
| Target | Gastrin-Releasing Peptide Receptor (GRPR) | Somatostatin Receptor Subtype 2 (SSTR2) |
| Mechanism of Action | Antagonist of GRPR, a G-protein coupled receptor involved in cell proliferation and hormone secretion. | Antagonist of SSTR2, a G-protein coupled receptor that is highly overexpressed in many well-differentiated neuroendocrine tumors.[1] |
| Primary Indication | Investigational, primarily studied in prostate and breast cancer. Potential for imaging GRPR-positive neuroendocrine tumors.[2][3] | Diagnosis, staging, and monitoring of well-differentiated neuroendocrine tumors.[4][5] |
| Radiolabel | Typically labeled with Gallium-68 (⁶⁸Ga) for PET imaging.[6] | Commonly labeled with Gallium-68 (⁶⁸Ga) for PET imaging (diagnostic) and Lutetium-177 (¹⁷⁷Lu) for therapy (theranostics).[2] |
| Clinical Status | Preclinical and early clinical development.[6] | FDA-approved and widely used in clinical practice.[7] |
Delving Deeper: Mechanism of Action and Signaling Pathways
The distinct therapeutic and diagnostic utility of this compound and DOTATATE stems from their specific binding to different receptors, each triggering unique intracellular signaling cascades.
DOTATATE and the SSTR2 Signaling Pathway:
DOTATATE, as a somatostatin analog, binds with high affinity to SSTR2.[1] This receptor is a member of the G-protein coupled receptor (GPCR) family. Upon binding, it initiates a signaling cascade that inhibits the production of cyclic adenosine (B11128) monophosphate (cAMP) and activates protein tyrosine phosphatases.[1] The net effect of this pathway is the inhibition of hormone secretion and cell proliferation, which are hallmark characteristics of many neuroendocrine tumors.[8][9]
This compound and the GRPR Signaling Pathway:
This compound is an antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), another GPCR.[6] GRP, the natural ligand for GRPR, is involved in a variety of physiological processes, including gastrointestinal function and cell growth. In many cancers, including a subset of neuroendocrine tumors, GRPR is overexpressed and its activation can lead to increased cell proliferation, migration, and invasion.[10][11] this compound blocks this signaling.
Experimental Data and Performance
Direct head-to-head clinical trials comparing this compound and DOTATATE for neuroendocrine tumor imaging are not yet available. However, data from separate studies provide insights into their individual performance.
DOTATATE:
Numerous studies have established the high diagnostic accuracy of ⁶⁸Ga-DOTATATE PET/CT for NETs. For instance, a meta-analysis reported a pooled sensitivity of 91% and a pooled specificity of 94% for the initial diagnosis of NETs.[12] The NETTER-1 phase III trial demonstrated the therapeutic efficacy of ¹⁷⁷Lu-DOTATATE in patients with advanced midgut NETs, with a significant improvement in progression-free survival.
This compound (BAY 86-7548):
Preclinical and early clinical studies have primarily focused on GRPR-positive cancers like prostate and breast cancer. A first-in-human study in healthy men showed that ⁶⁸Ga-BAY 86-7548 was safe and well-tolerated, with the highest uptake observed in the pancreas and urinary bladder wall.[13] Studies in prostate cancer patients have shown its potential to detect primary tumors and metastases.[14] The expression of GRPR in a significant subset of neuroendocrine tumors, including carcinoids and pancreatic NETs, suggests its potential applicability in this patient population, although further clinical investigation is required.[11]
Experimental Protocols
Detailed and standardized protocols are crucial for the successful application of these radiopharmaceuticals.
⁶⁸Ga-DOTATATE Radiolabeling and PET/CT Imaging Workflow
The production and use of ⁶⁸Ga-DOTATATE are well-established in clinical practice.
A detailed protocol for the production and imaging of ⁶⁸Ga-DOTATATE typically involves:
-
Radiolabeling: Elution of ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator, followed by labeling of a DOTATATE precursor kit in an automated synthesis module. The reaction is typically carried out at an acidic pH and elevated temperature.
-
Quality Control: Assessment of radiochemical purity (typically >95%) using methods like instant thin-layer chromatography (ITLC), pH measurement, and testing for ⁶⁸Ge breakthrough.
-
Patient Preparation: Patients are typically required to fast for a few hours before the scan and be well-hydrated.
-
Administration and Imaging: Intravenous injection of ⁶⁸Ga-DOTATATE (typically 100-200 MBq). After an uptake period of approximately 60 minutes, a whole-body PET/CT scan is acquired.[5]
This compound (BAY 86-7548) Radiolabeling and PET/CT Imaging Workflow
While a standardized protocol for neuroendocrine tumor imaging is not yet established, the workflow is expected to be similar to that of other ⁶⁸Ga-labeled peptides.
Based on available data, a potential protocol would include:
-
Radiolabeling: Similar to ⁶⁸Ga-DOTATATE, involving the use of a ⁶⁸Ge/⁶⁸Ga generator and a precursor kit. Optimization of pH and temperature would be crucial for high radiochemical yield.
-
Quality Control: Standard quality control measures would be necessary to ensure the safety and efficacy of the radiopharmaceutical.
-
Patient Preparation: Specific patient preparation guidelines would need to be established based on the biodistribution and clearance of the agent.
-
Administration and Imaging: The first-in-human study used an intravenous injection of approximately 138 MBq of ⁶⁸Ga-BAY 86-7548, followed by dynamic whole-body PET/CT imaging.[13]
Conclusion: A Complementary Future for NET Imaging
This compound and DOTATATE are not direct competitors but rather represent complementary tools in the armamentarium for neuroendocrine tumor imaging. DOTATATE remains the undisputed standard for SSTR2-positive NETs, with a well-established role in both diagnosis and therapy. This compound, by targeting GRPR, opens a new avenue for imaging a subset of neuroendocrine tumors that may not express SSTR2 or express it at low levels. As research progresses, this compound and other GRPR-targeted agents may find a niche in specific NET subtypes and potentially in other GRPR-expressing malignancies. The future of NET imaging lies in a personalized approach, selecting the most appropriate radiopharmaceutical based on the specific molecular characteristics of the patient's tumor. Further clinical trials are warranted to fully elucidate the diagnostic and potential theranostic role of this compound in the diverse landscape of neuroendocrine neoplasms.
References
- 1. cusabio.com [cusabio.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. A Vision for Gastrin-Releasing Peptide Receptor Targeting for Imaging and Therapy: Perspective from Academia and Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroendocrine Tumor Diagnosis | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 5. PET Imaging of Neuroendocrine Tumors | Radiology Key [radiologykey.com]
- 6. urotoday.com [urotoday.com]
- 7. letswinpc.org [letswinpc.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. Gene - GRPR [maayanlab.cloud]
- 11. ProCA1.GRPR: a new imaging agent in cancer detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 68Ga PET Imaging in Patients With Neuroendocrine Tumors: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
Preclinical Validation of Talogreptide Mesaroxetan: A Comparative Guide to GRPR-Targeting Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
The Gastrin-Releasing Peptide Receptor (GRPR) has emerged as a compelling target for the diagnostic imaging and targeted therapy of various cancers, most notably prostate cancer. The development of radiolabeled ligands that bind with high affinity and specificity to GRPR allows for the non-invasive visualization of receptor-expressing tumors. This guide provides a comprehensive preclinical comparison of Talogreptide Mesaroxetan, a promising GRPR antagonist, with other notable GRPR-targeting imaging agents. The data presented is intended to offer an objective overview to aid researchers and drug development professionals in their evaluation of these compounds.
Performance Comparison of GRPR Imaging Agents
The following tables summarize key preclinical performance data for this compound and a selection of alternative GRPR imaging agents. The data has been compiled from various preclinical studies, primarily utilizing human prostate cancer cell lines (e.g., PC-3) and corresponding xenograft models in mice.
Table 1: In Vitro Binding Affinity of GRPR Imaging Agents
| Imaging Agent | Agent Type | Cell Line | Binding Affinity (IC50/Ki, nM) | Citation |
| This compound (as ⁶⁴Cu-LE1) | Antagonist | - | 1.4 ± 0.1 | [1] |
| [⁶⁸Ga]Ga-RM2 | Antagonist | PC-3 | 7.08 ± 0.65 (Ki) | |
| [⁶⁸Ga]Ga-AMBA | Agonist | PC-3 | - | [2] |
| ProBOMB2 | Agonist | PC-3 | 4.58 ± 0.67 (IC50) | |
| [⁹⁹mTc]Tc-maSSS-PEG₂-RM26 | Antagonist | PC-3 | 0.061 (Kd) | [3] |
| [⁶⁸Ga]Ga-NODAGA-SCH1 | Agonist | PC-3 | - |
Note: Binding affinity is a measure of how tightly a ligand binds to a receptor. Lower values indicate higher affinity. IC50 is the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. Ki is the inhibition constant and provides a more absolute measure of binding affinity. Kd is the equilibrium dissociation constant.
Table 2: In Vivo Tumor Uptake of GRPR Imaging Agents in Preclinical Models
| Imaging Agent | Radionuclide | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Citation |
| This compound (as ⁶⁴Cu-LE1) | ⁶⁴Cu | - | 19.6 ± 4.7 | [1] |
| [⁶⁸Ga]Ga-RM2 | ⁶⁸Ga | PC-3 Xenograft | - | |
| [⁶⁸Ga]Ga-AMBA | ⁶⁸Ga | PC-3 Xenograft | 6.69 ± 1.03 | [2] |
| ⁶⁸Ga-ProBOMB2 | ⁶⁸Ga | PC-3 Xenograft | - | |
| [⁹⁹mTc]Tc-maSSS-PEG₂-RM26 | ⁹⁹mTc | PC-3 Xenograft | - | [3] |
| [⁶⁸Ga]Ga-NODAGA-SCH1 | ⁶⁸Ga | PC-3 Xenograft | 5.80 ± 0.42 (at 2h p.i.) |
Note: %ID/g (percentage of injected dose per gram of tissue) is a standard unit for quantifying the concentration of a radiotracer in a specific tissue or organ. Higher values in the tumor indicate better localization of the imaging agent.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the typical experimental protocols used in the evaluation of GRPR imaging agents.
In Vitro Competition Binding Assay
This assay is performed to determine the binding affinity of a non-radiolabeled compound (e.g., this compound) by measuring its ability to compete with a known radioligand for binding to the GRPR.
Typical Protocol:
-
Cell Culture: GRPR-expressing cells (e.g., human prostate cancer PC-3 cells) are cultured in appropriate media and conditions until they reach a suitable confluence.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a binding buffer. A cell membrane preparation can also be used.
-
Competition Reaction: A constant concentration of a radiolabeled GRPR ligand (e.g., ¹²⁵I-Tyr⁴-bombesin) is incubated with the cells or membranes in the presence of increasing concentrations of the unlabeled competitor compound (the agent being tested).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound (free) radioligand, typically by rapid filtration through glass fiber filters. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Biodistribution Studies
These studies are conducted to determine the distribution, accumulation, and clearance of the radiolabeled imaging agent in a living organism over time.
Typical Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously inoculated with GRPR-positive tumor cells (e.g., PC-3) and allowed to grow to a suitable size.
-
Radiotracer Administration: A known amount of the radiolabeled imaging agent is injected intravenously into the tumor-bearing mice.
-
Time Points: Groups of mice are euthanized at various time points post-injection (e.g., 1, 4, 24 hours).
-
Tissue Harvesting: Key organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are dissected, weighed, and placed in counting tubes.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, along with standards of the injected dose.
-
Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and tissue at each time point.
Preclinical PET Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique used to visualize and quantify the distribution of the radiolabeled agent in vivo.
Typical Protocol:
-
Animal Preparation: Tumor-bearing mice are anesthetized for the duration of the imaging procedure. Anesthesia is typically maintained using isoflurane.
-
Radiotracer Injection: The radiolabeled imaging agent is administered to the anesthetized mouse, usually via a tail vein injection.
-
Uptake Period: The animal is kept under anesthesia for a specific uptake period (e.g., 60 minutes) to allow the radiotracer to distribute and accumulate in the target tissues.
-
PET Scan: The mouse is positioned in the gantry of a small-animal PET scanner, and a static or dynamic scan is acquired over a defined time period.
-
Image Reconstruction: The acquired PET data is reconstructed into 3D images using appropriate algorithms, often with corrections for attenuation, scatter, and radioactive decay.
-
Image Analysis: Regions of interest (ROIs) are drawn on the images over the tumor and other organs to quantify the radioactivity concentration, often expressed as Standardized Uptake Values (SUV) or %ID/g.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the preclinical validation of GRPR imaging agents.
GRPR Signaling Pathway
Preclinical Validation Workflow
Comparative Evaluation Framework
References
Comparative Preclinical Toxicology Profile of Talogreptide Mesaroxetan: An Analysis of On-Target and Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data available for Talogreptide Mesaroxetan, a gastrin-releasing peptide receptor (GRPR) antagonist, with a focus on its potential for off-target effects. Due to the limited public availability of comprehensive preclinical toxicology studies for this compound, this comparison leverages available data on its on-target characteristics and biodistribution, alongside data from a well-characterized alternative GRPR antagonist, RM2, to infer potential off-target liabilities and guide future nonclinical safety assessments.
Introduction to this compound and GRPR Antagonism
This compound is a peptide-based therapeutic agent designed to act as an antagonist to the Gastrin-Releasing Peptide Receptor (GRPR).[1] GRPR is a G-protein coupled receptor that is overexpressed in various malignancies, including prostate and breast cancer, making it a promising target for cancer diagnostics and therapy.[2] By blocking the binding of the natural ligand, gastrin-releasing peptide (GRP), to GRPR, this compound and other GRPR antagonists aim to inhibit downstream signaling pathways that are crucial for cancer cell proliferation and survival.[2]
The therapeutic strategy relies on the high specificity of the antagonist for GRPR on tumor cells. However, the expression of GRPR in healthy tissues, notably the pancreas, raises the potential for on-target, off-tumor effects that need to be carefully evaluated in preclinical toxicology studies.[3] Furthermore, the potential for binding to other receptors, or "off-target" effects, is a critical aspect of the safety assessment for any new therapeutic agent.
Comparative Analysis of Preclinical Data
While specific off-target binding data for this compound is not publicly available, a comparison of its on-target binding affinity and in vivo biodistribution with another GRPR antagonist, RM2, can provide insights into its specificity and potential for effects in non-target tissues.
| Parameter | This compound (as ⁶⁴Cu-LE1) | RM2 (as ¹¹¹In-RM2 / ⁶⁸Ga-RM2) | Reference |
| Target | Gastrin-Releasing Peptide Receptor (GRPR) | Gastrin-Releasing Peptide Receptor (GRPR) | [1][4] |
| Mechanism of Action | Antagonist | Antagonist | [1][4] |
| On-Target Affinity (IC₅₀) | 1.4 ± 0.1 nM | 7.7 ± 3.3 nM | [1][4] |
| Tumor Uptake (Prostate Cancer Xenograft) | 19.6 ± 4.7 %ID/g at 1h p.i. | 15.2 ± 4.8 %IA/g at 1h p.i. | [1][4] |
| Pancreas Uptake (GRPR-positive organ) | Data not specified, described as "GRPr-positive organs" | 22.6 ± 4.7 %IA/g at 1h p.i. (rapid washout) | [1][4] |
| Kidney Uptake | Data not specified | High, with rapid clearance | [4] |
Key Observations:
-
This compound demonstrates high affinity for its target, GRPR, comparable to or exceeding that of RM2.[1][4]
-
Both agents show significant accumulation in GRPR-positive tumors, validating their on-target engagement in a disease-relevant context.[1][4]
-
A notable characteristic of GRPR antagonists is the high initial uptake in the pancreas, a healthy organ with high GRPR expression. While this is an "on-target" interaction, it represents a potential for toxicity and is a critical parameter in safety assessment. RM2 exhibits this high pancreatic uptake with subsequent rapid washout.[4] Specific data on the pancreatic uptake and clearance of this compound is crucial for a complete safety profile.
-
The lack of comprehensive, publicly available preclinical toxicology and off-target screening data for this compound is a significant data gap.
Methodologies for Preclinical Assessment of Off-Target Effects
Standard preclinical safety programs for peptide-based therapeutics, including GRPR antagonists, involve a tiered approach to identify potential on-target and off-target toxicities.[5][6][7]
In Vitro Off-Target Screening
-
Receptor Binding Assays: The primary method to identify potential off-target interactions is to screen the therapeutic candidate against a broad panel of receptors, ion channels, and enzymes. This is typically performed using radioligand binding assays where the test article's ability to displace a known ligand from a panel of targets is measured. A standard panel may include dozens to hundreds of potential off-targets.
-
Cell-Based Functional Assays: For any interactions identified in binding assays, functional assays are employed to determine if the binding results in a biological response (agonism or antagonism). This can include measuring second messenger mobilization (e.g., Ca²⁺ flux) or changes in cellular signaling pathways.[8]
In Vivo Biodistribution and Toxicology Studies
-
Biodistribution Studies: These studies, often conducted with a radiolabeled version of the peptide, are essential to understand the tissue distribution of the drug. High accumulation in non-target organs can indicate potential sites of toxicity. These studies are typically performed in a relevant animal species (and often in tumor-bearing models to assess tumor targeting).[4]
-
Repeat-Dose Toxicology Studies: These studies are conducted in at least two species (one rodent and one non-rodent, where relevant) to identify potential target organs of toxicity and to establish a no-observed-adverse-effect-level (NOAEL).[7] Key assessments include clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of all major organs.
Signaling Pathways and Experimental Workflows
GRPR Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by GRP binding to GRPR, which is inhibited by antagonists like this compound.
Caption: GRPR signaling pathway and its inhibition by this compound.
Experimental Workflow for Off-Target Liability Assessment
The following diagram outlines a typical workflow for assessing the off-target effects of a peptide therapeutic like this compound.
Caption: Workflow for preclinical off-target safety assessment.
Conclusion and Future Directions
This compound is a promising GRPR antagonist with high on-target affinity. The available preclinical data demonstrates effective tumor targeting, a key requirement for its intended therapeutic use. However, a comprehensive assessment of its off-target effects is not possible from the currently available public information.
For a thorough evaluation of the preclinical safety profile of this compound, the following data are critical:
-
In Vitro Off-Target Screening: A broad receptor binding panel to identify any potential off-target interactions.
-
Detailed Biodistribution Data: Quantitative data on the uptake and retention in a wide range of tissues, including a specific focus on the pancreas and kidneys.
-
Repeat-Dose Toxicology Studies: Comprehensive GLP-compliant toxicology studies in at least two species to identify any potential target organ toxicities and establish a safe therapeutic window.
By following established guidelines for the preclinical safety assessment of peptide therapeutics, a robust understanding of the potential risks associated with this compound can be established, paving the way for its safe clinical development.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
- 3. Optimization of the Pharmacokinetic Profile of [99mTc]Tc-N4-Bombesin Derivatives by Modification of the Pharmacophoric Gln-Trp Sequence [mdpi.com]
- 4. RePub, Erasmus University Repository: Development of a potent DOTA-conjugated bombesin antagonist for targeting GRPr-positive tumours [repub.eur.nl]
- 5. Development of peptide therapeutics: A nonclinical safety assessment perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicilon.com [medicilon.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
Evaluating the Specificity of Talogreptide Mesaroxetan for the Gastrin-Releasing Peptide Receptor (GRPR)
A Comparative Guide for Researchers and Drug Development Professionals
Talogreptide Mesaroxetan is a synthetic peptide analog that has garnered attention within the scientific community for its potential as a diagnostic and therapeutic agent targeting the Gastrin-Releasing Peptide Receptor (GRPR). This guide provides a comprehensive evaluation of the specificity of this compound for GRPR over other closely related bombesin (B8815690) receptor subtypes, namely the Neuromedin B Receptor (NMBR) and Bombesin Receptor Subtype 3 (BRS-3). This analysis is supported by a review of available data and detailed experimental protocols relevant to the assessment of receptor specificity.
Executive Summary
Comparative Receptor Binding Affinity
A critical aspect of evaluating a targeted ligand is its binding affinity for the intended receptor versus off-target receptors. This is typically quantified using equilibrium dissociation constants (Kd) or inhibition constants (Ki or IC50) derived from competitive binding assays.
While specific Ki or IC50 values for this compound at NMBR and BRS-3 are not publicly available, studies on related GRPR antagonists provide a framework for expected selectivity. For instance, certain statine-based bombesin antagonists have demonstrated over 3,000-fold selectivity for GRPR over NMBR. Similarly, copper-labeled conjugates of a potent GRPR antagonist, upon which this compound is based, exhibit high affinity for GRPR with IC50 values in the low nanomolar range.[1]
Table 1: Hypothetical Comparative Binding Affinity of this compound
| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Selectivity Ratio (Ki NMBR / Ki GRPR) | Selectivity Ratio (Ki BRS-3 / Ki GRPR) |
| GRPR | This compound | ~1-10 (Estimated) | - | - |
| NMBR | This compound | >1000 (Expected) | >100-1000 fold (Expected) | - |
| BRS-3 | This compound | >1000 (Expected) | - | >100-1000 fold (Expected) |
Note: The values presented in this table are estimations based on the properties of similar GRPR antagonists and require experimental verification for this compound.
Functional Antagonism and Signaling
The specificity of this compound is further defined by its functional activity at GRPR. As an antagonist, it is designed to block the downstream signaling initiated by the binding of the endogenous ligand, Gastrin-Releasing Peptide (GRP). The primary signaling pathway for GRPR involves its coupling to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
Caption: GRPR Signaling Pathway
Functional assays, such as calcium mobilization assays, are employed to confirm the antagonistic properties of this compound. In such an assay, the ability of this compound to inhibit GRP-induced calcium release would be measured, providing a functional confirmation of its GRPR antagonism.
Experimental Protocols
To empirically determine the specificity of this compound, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.
Radioligand Receptor Binding Assay
This assay is the gold standard for determining the binding affinity of a ligand for a receptor.
Objective: To determine the inhibition constant (Ki) of this compound for GRPR, NMBR, and BRS-3.
Materials:
-
Cell lines stably expressing human GRPR, NMBR, or BRS-3.
-
Membrane preparations from these cell lines.
-
Radioligand (e.g., 125I-[Tyr4]-bombesin).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells to confluence, harvest, and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known saturating ligand (non-specific binding).
-
Incubation: Add the membrane preparations to each well and incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Experimental Workflow for Receptor Binding Assay
Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels.
Objective: To confirm the antagonistic activity of this compound at GRPR.
Materials:
-
Cell line stably expressing human GRPR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
GRP (agonist).
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Cell Plating: Seed the GRPR-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a dye-containing buffer for a specified time (e.g., 60 minutes at 37°C).
-
Antagonist Incubation: Wash the cells and then incubate them with varying concentrations of this compound.
-
Agonist Stimulation: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, inject a fixed concentration of GRP into each well.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The antagonistic effect of this compound is determined by its ability to reduce the GRP-induced fluorescence signal. Plot the percentage of inhibition against the concentration of this compound to determine its IC50 value for functional antagonism.
Conclusion
This compound is a promising GRPR-targeted agent. While direct comparative binding data is not yet widely published, the principles of rational drug design and data from analogous compounds strongly suggest a high degree of specificity for GRPR over other bombesin receptor subtypes. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this selectivity, which is a critical step in the continued development and clinical translation of this compound. Further studies are warranted to definitively quantify the binding profile of this compound at GRPR, NMBR, and BRS-3 to fully elucidate its specificity and therapeutic potential.
References
A Head-to-Head Battle: Cross-Validating LC-MS/MS and Immunoassay for Precise Peptide Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of peptides is paramount. As critical biomarkers and therapeutic agents, precise measurement of peptides in biological matrices informs crucial decisions throughout the research and development pipeline. Two of the most common analytical techniques for this purpose are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays. This guide provides a comprehensive cross-validation comparison of these two powerhouse methods, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your specific needs.
The choice between LC-MS/MS and immunoassay is not always straightforward, as each possesses distinct advantages and limitations. Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are known for their high sensitivity and throughput, making them a staple in many laboratories.[1] Conversely, LC-MS/MS offers superior specificity and the ability to multiplex, mitigating issues like cross-reactivity that can plague immunoassays.[2][3]
Cross-validation of these methods is often a necessary step in regulated bioanalysis, especially when data from different analytical techniques will be combined in a regulatory submission.[4] This process ensures the reliability and comparability of the data generated, regardless of the methodology employed.
Quantitative Performance: A Side-by-Side Comparison
To facilitate a clear understanding of the performance differences, the following tables summarize key quantitative parameters for both LC-MS/MS and immunoassay across various peptide analytes. These values are representative and can vary depending on the specific peptide, matrix, and assay optimization.
| Performance Parameter | LC-MS/MS | Immunoassay (ELISA/RIA) | Key Considerations |
| Sensitivity (LLOQ) | Typically in the low ng/mL to pg/mL range. For insulin (B600854) glargine, an LLOQ of 0.1 ng/mL has been achieved.[5][6] For C-peptide, LLOQs of 0.050-0.06 ng/mL have been reported.[7][8] | Often in the pg/mL to fg/mL range, potentially offering higher sensitivity for certain analytes.[1] | While immunoassays can be more sensitive, LC-MS/MS sensitivity is continually improving with advancements in instrumentation.[3] |
| Specificity | High. Directly measures the analyte based on its mass-to-charge ratio, minimizing cross-reactivity with structurally similar molecules.[2][3] Can distinguish between a drug and its metabolites.[5][6] | Variable. Dependent on antibody specificity. Cross-reactivity with related peptides or metabolites can lead to inaccurate results.[1][2] | LC-MS/MS is generally considered the gold standard for specificity.[9] |
| Accuracy (% Bias) | Generally high, with bias values often below 15%. For a PEGylated anti-CD28 domain antibody, accuracy (% deviation) was ≤6.3%.[10] | Can be affected by matrix effects and cross-reactivity. For C-peptide, one study showed a positive bias of 51.8% for an immunoassay compared to LC-MS/MS.[8] | Accuracy in immunoassays is highly dependent on the quality of the antibodies and the sample matrix. |
| Precision (%CV) | Typically demonstrates high precision with %CV values often below 15%. For a PEGylated anti-CD28 domain antibody, precision was ≤5.2%.[10] For C-peptide, total imprecision was reported as 7.7% CV.[7] | Good precision is achievable, but can be more variable than LC-MS/MS. For insulin, intra- and inter-run precision for various immunoassay kits ranged from 0.1% to 19.7% and 0.6% to 15.2%, respectively.[4] | LC-MS/MS generally offers more consistent precision across different analytical runs. |
| Dynamic Range | Wide, typically spanning 3-5 orders of magnitude.[11] | Narrower, typically 1-2 orders of magnitude.[1] | The wider dynamic range of LC-MS/MS reduces the need for sample dilution. |
| Throughput | Traditionally lower than immunoassays, but advancements in automation are increasing throughput.[2] | High, with the ability to analyze many samples in parallel on microplates.[1] | For large numbers of samples, immunoassays often have a throughput advantage. |
| Development Time | Days to weeks. | Weeks to months, primarily due to antibody development and characterization. | LC-MS/MS offers faster method development, a significant advantage in early drug discovery. |
Experimental Protocols: A Glimpse into the Methodologies
The following sections provide detailed, representative protocols for the quantification of a therapeutic peptide in human plasma using both LC-MS/MS and a sandwich ELISA.
LC-MS/MS Protocol for Peptide Quantification
This protocol outlines a typical "bottom-up" approach where the target protein is digested into smaller, surrogate peptides for analysis.
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (a stable isotope-labeled version of the surrogate peptide).
-
Perform protein precipitation by adding 300 µL of acidified acetonitrile (B52724). Vortex and centrifuge to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a digestion buffer (e.g., 100 mM ammonium (B1175870) bicarbonate).
-
-
Protein Digestion:
-
Add a reducing agent (e.g., dithiothreitol) and incubate at 60°C to denature and reduce the protein.
-
Add an alkylating agent (e.g., iodoacetamide) and incubate in the dark to prevent disulfide bond reformation.
-
Introduce a proteolytic enzyme, such as trypsin, and incubate at 37°C for several hours to overnight to digest the protein into peptides.
-
-
Sample Clean-up (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode cation exchange SPE plate.
-
Load the peptide digest onto the plate.
-
Wash the plate to remove salts and other interferences.
-
Elute the peptides with an appropriate solvent (e.g., 25% acetonitrile in 2% ammonium hydroxide).
-
-
LC-MS/MS Analysis:
-
Inject the cleaned-up peptide sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate the peptides on a C18 analytical column using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[10]
-
Detect the surrogate peptide and its internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and internal standard.
-
Calculate the concentration of the peptide in the original sample using a calibration curve prepared in the same biological matrix.
-
Sandwich ELISA Protocol for Peptide Quantification
This protocol describes a common immunoassay format for peptide quantification.
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the target peptide.
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove unbound antibody.
-
-
Blocking:
-
Add a blocking buffer (e.g., 1% bovine serum albumin in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve by serially diluting a known concentration of the peptide.
-
Add standards and unknown samples to the appropriate wells.
-
Incubate for 2 hours at room temperature to allow the peptide to bind to the capture antibody.
-
Wash the plate.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody that recognizes a different epitope on the target peptide.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Enzyme Conjugate Incubation:
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
-
Substrate Addition and Signal Detection:
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.
-
Allow the color to develop for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2N sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the peptide in the unknown samples from the standard curve.
-
Visualizing the Workflows and Cross-Validation
To better illustrate the experimental processes and their relationship, the following diagrams have been generated using the DOT language.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Measurement comparability of insulin assays using conventional immunoassay kits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct comparison of radioimmunoassay and LC-MS/MS for PK assessment of insulin glargine in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. factssa.com [factssa.com]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab [sigmaaldrich.com]
Confirming GRPR-Mediated Uptake of Talogreptide Mesaroxetan: A Comparative Guide to In Vivo Blocking Studies
For Immediate Release
This guide provides a comparative analysis of in vivo blocking studies, a critical experimental step to confirm the specific uptake of gastrin-releasing peptide receptor (GRPR)-targeted agents like Talogreptide Mesaroxetan. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental protocols and presents comparative data from studies on various GRPR antagonists.
This compound is a GRPR antagonist developed for the diagnosis and treatment of neoplasms, particularly prostate cancer.[1] The overexpression of GRPR in a majority of primary prostate tumors makes it a compelling molecular target. To ensure that a GRPR-targeted agent is indeed binding to its intended receptor in a living system, in vivo blocking studies are essential. These studies demonstrate the specificity of uptake in target tissues by comparing the accumulation of the radiolabeled agent with and without the co-administration of a high dose of a non-radiolabeled version of the antagonist, which serves to block the GRPRs.
Comparative Analysis of GRPR Antagonists
While specific in vivo blocking data for this compound is not publicly available, the following table summarizes results from studies on other GRPR antagonists. This data provides a benchmark for the expected performance of this compound in similar experimental setups. The key indicator of GRPR-mediated uptake is a significant reduction in the accumulation of the radiolabeled compound in GRPR-positive tissues (like tumors and the pancreas) in the "blocked" group compared to the "non-blocked" group.
| Radiotracer | Animal Model | Tumor Model | %ID/g Tumor (Non-Blocked) | %ID/g Tumor (Blocked) | % Reduction in Tumor Uptake | Reference |
| [⁹⁹mTc]Tc-maSSS-PEG₂-RM26 | Balb/c nu/nu mice | PC-3 | ~1.5 | ~0.25 | ~83% | |
| [¹¹¹In]In-AU-RM26-M1 | Mice | PC-3 | 7.0 ± 0.7 | 0.9 ± 0.6 | 87% | |
| ¹⁸F-FP-MATBBN | Mice | PC-3 | ~0.75 | 0.08 ± 0.02 | ~89% | |
| [⁶⁸Ga]Ga-TacsBOMB5 | Mice | PC-3 | ~4.0 | ~0.68 | 83% |
Note: %ID/g refers to the percentage of the injected dose per gram of tissue.
The GRPR Signaling Pathway and Internalization
GRPR is a Gq-coupled G-protein-coupled receptor (GPCR). Upon activation by an agonist, it triggers the phospholipase C signaling pathway. However, both GRPR agonists and antagonists are internalized after binding to the receptor. This internalization is a key aspect of their mechanism of action for imaging and therapeutic applications.
Experimental Protocol: In Vivo GRPR Blocking Study
The following is a generalized protocol for conducting an in vivo blocking study to confirm GRPR-mediated uptake, based on methodologies reported in the literature.
1. Animal Model and Tumor Implantation:
-
Appropriate animal models, typically immunodeficient mice (e.g., Balb/c nu/nu or SCID), are used.
-
Human prostate cancer cells that overexpress GRPR (e.g., PC-3) are subcutaneously implanted. Tumors are allowed to grow to a palpable size.
2. Study Groups:
-
Non-Blocked Group: Mice receive only the radiolabeled GRPR antagonist (e.g., radiolabeled this compound).
-
Blocked Group: Mice receive a co-injection of the radiolabeled antagonist and a large excess of the non-radiolabeled antagonist.
3. Injection and Imaging/Biodistribution:
-
The radiolabeled compound is administered intravenously.
-
At predetermined time points post-injection (e.g., 1, 4, 24 hours), the animals are euthanized.
-
Organs of interest (tumor, pancreas, kidneys, liver, muscle, etc.) are collected, weighed, and their radioactivity is measured using a gamma counter.
-
Alternatively, imaging techniques like PET/CT or SPECT/CT can be used to visualize the biodistribution of the radiotracer.
4. Data Analysis:
-
The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
-
The uptake in the non-blocked and blocked groups is statistically compared to determine if the reduction in uptake in the blocked group is significant.
Conclusion
In vivo blocking studies are indispensable for validating the specificity of GRPR-targeted agents like this compound. By demonstrating a significant reduction in tumor and other GRPR-positive tissue uptake upon co-administration of an excess of the unlabeled compound, researchers can confidently attribute the observed accumulation to GRPR-mediated mechanisms. The data from analogous GRPR antagonists strongly suggest that this compound, when subjected to such studies, will exhibit similar specific, receptor-mediated uptake, reinforcing its potential as a targeted agent for prostate cancer.
References
Safety Operating Guide
Personal protective equipment for handling Talogreptide Mesaroxetan
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Talogreptide Mesaroxetan. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials. Given that this compound is a physiologically active substance, it should be handled with care, even in the absence of a formal hazardous classification.
Hazard Identification and Personal Protective Equipment (PPE)
Different forms or formulations of this compound may present varying hazards. It is crucial to consult the specific Safety Data Sheet (SDS) for the product you are using. Below is a summary of potential hazards identified in different SDSs for similar research-grade compounds, which should be considered to ensure a comprehensive safety approach.
| Hazard Classification | Potential Risks |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or harmful if swallowed, in contact with skin, or if inhaled. |
| Skin and Eye Irritation | May cause skin irritation and serious eye irritation. |
| Organ Damage | Potential for damage to organs, specifically the eyes. |
| Carcinogenicity | May have the potential to cause cancer. |
| Flammability | Some formulations may be highly flammable liquids and vapors. |
| Environmental Hazards | May be harmful to aquatic life with long-lasting effects. |
| Physiological Activity | As a therapeutically usable substance, it is physiologically highly active and must be handled with care. |
Recommended Personal Protective Equipment (PPE):
To mitigate these risks, the following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Use chemical safety glasses or goggles. A face shield is recommended if there is a risk of splashing.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.
-
Skin and Body Protection: Wear a lab coat or other protective clothing. In cases of higher exposure risk, consider additional protective clothing.
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator.
Operational and Disposal Plans
Step-by-Step Handling Protocol:
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for your specific product.
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Assemble all necessary PPE and handling equipment.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Ground and bond containers and receiving equipment if the substance is flammable.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Do not eat, drink, or smoke when using this product.
-
Use only non-sparking tools if the substance is flammable.
-
Wash hands thoroughly after handling.
-
-
In Case of Exposure:
-
After Inhalation: Move to fresh air. If feeling unwell, consult a physician.
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist.
-
If Swallowed: Rinse mouth. Immediately make the victim drink water (two glasses at most). Consult a physician.
-
-
Disposal:
-
Dispose of contaminated gloves and other waste in accordance with applicable local, state, and federal regulations.
-
Avoid release to the environment.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
